molecular formula C11H9BrN2O2 B2773966 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole CAS No. 860650-88-0

1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Cat. No.: B2773966
CAS No.: 860650-88-0
M. Wt: 281.109
InChI Key: IXKMATVNIGXDFD-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (CAS 860650-88-0) is a high-purity, bromo- and nitro-substituted pyrrole derivative of significant interest in advanced chemical and pharmaceutical research. With a molecular formula of C11H9BrN2O2 and a molecular weight of 281.11 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Pyrrole derivatives are recognized for their broad applicability in medicinal chemistry, often serving as key scaffolds in the development of bioactive agents . Research into similar halogenated pyrrole structures has demonstrated their value in the development of biosensors, where they are investigated using techniques like Surface-Enhanced Raman Spectroscopy (SERS) to understand their interaction with metal surfaces, paving the way for novel diagnostic tools . Furthermore, substituted pyrroles are frequently explored in pharmaceutical research for their potential biological activities, including roles in the study of enzyme inhibition . This compound is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(4-bromo-2-methyl-6-nitrophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-8-6-9(12)7-10(14(15)16)11(8)13-4-2-3-5-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKMATVNIGXDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2C=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole: Synthesis, Structure, and Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole is a substituted N-arylpyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrrole ring is a fundamental motif in numerous biologically active natural products and synthetic pharmaceuticals, including well-known drugs like atorvastatin and sunitinib.[1] The unique electronic properties and structural versatility of the pyrrole scaffold make it a privileged core for developing novel therapeutic agents.[2] This guide provides a comprehensive technical overview of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole, a molecule featuring a sterically hindered and electronically complex substitution pattern.

The phenyl ring is decorated with three distinct substituents: a bromine atom, a methyl group, and a nitro group. The strong electron-withdrawing nature of the nitro group, combined with the halogen atom, imparts unique chemical properties and potential for diverse applications.[3][4] Specifically, the ortho-methyl and ortho-nitro groups are expected to induce significant steric hindrance, forcing a non-coplanar arrangement between the phenyl and pyrrole rings, which can have profound effects on the molecule's conformational dynamics and biological interactions. This document outlines a proposed synthetic route, predicts the spectroscopic and physicochemical properties based on established chemical principles and data from analogous structures, and discusses potential avenues for research and application.

Proposed Synthesis and Mechanistic Pathway

The most direct and established method for synthesizing N-arylpyrroles is the Paal-Knorr synthesis.[5] This reaction involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a primary amine.[6] For the target molecule, this translates to the reaction of 4-bromo-2-methyl-6-nitroaniline with 2,5-dimethoxytetrahydrofuran, an effective surrogate for 1,4-butanedial.

The proposed synthesis leverages the commercially available and well-characterized starting material, 4-bromo-2-methyl-6-nitroaniline.[7][8] The reaction is typically catalyzed by an acid, which facilitates the formation of the key intermediates.

Reaction Scheme

cluster_0 Paal-Knorr Synthesis reactant1 4-bromo-2-methyl-6-nitroaniline plus + reactant2 2,5-dimethoxytetrahydrofuran arrow H⁺ (cat.) Heat product 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Caption: Proposed synthesis of the target compound via Paal-Knorr reaction.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methyl-6-nitroaniline (1.0 eq).[7]

  • Solvent and Reagents: Add a suitable solvent such as glacial acetic acid or ethanol. To this suspension, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Catalysis: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid or hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into a beaker of ice water and stir until a solid precipitates.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Causality of Experimental Choices
  • Acid Catalysis: The Paal-Knorr reaction mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[9] An acid catalyst is crucial as it protonates a carbonyl group (or its acetal equivalent), activating it for nucleophilic attack by the aniline nitrogen.[5]

  • 2,5-Dimethoxytetrahydrofuran: This reagent serves as a stable and easy-to-handle precursor to succinaldehyde (the required 1,4-dicarbonyl compound), which is generated in situ under the acidic reaction conditions.

  • Heat: The condensation and subsequent dehydration steps require energy to overcome the activation barriers, making reflux conditions standard for this transformation.

Mechanistic Workflow

A Protonation of Acetal B Ring Opening to form Oxocarbenium Ion A->B C Nucleophilic Attack by Aniline B->C D Formation of Hemiaminal Intermediate C->D E Second Nucleophilic Attack D->E F Cyclization to form Hydroxypyrrolidine E->F G Dehydration Steps (2x H₂O loss) F->G H Final Pyrrole Product G->H

Caption: Key mechanistic steps in the acid-catalyzed Paal-Knorr synthesis.

Structural Elucidation and Spectroscopic Profile

The structure of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole is defined by the covalent arrangement of its constituent atoms. Spectroscopic analysis provides the definitive proof of this structure. While experimental data is not available, a robust prediction of its spectral properties can be made based on extensive data from analogous compounds.[10][11]

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR δ (ppm) Multiplicity Assignment ¹³C NMR δ (ppm) Assignment
H-2', H-5' ~6.8-7.0 t α-H (Pyrrole) C-2', C-5' ~122-124 α-C (Pyrrole)
H-3', H-4' ~6.2-6.4 t β-H (Pyrrole) C-3', C-4' ~110-112 β-C (Pyrrole)
H-3, H-5 ~7.8-8.0 m Ar-H C-1 ~135-137 Ar-C (ipso-N)
CH₃ ~2.1-2.3 s Methyl C-2 ~138-140 Ar-C (ipso-CH₃)
C-3 ~130-132 Ar-C-H
C-4 ~120-122 Ar-C (ipso-Br)
C-5 ~133-135 Ar-C-H
C-6 ~148-150 Ar-C (ipso-NO₂)

| | | | | CH₃ | ~17-19 | Methyl |

  • Justification: The chemical shifts for the pyrrole protons (H-2'/5' and H-3'/4') are predicted based on typical values for N-arylpyrroles.[11] The aromatic protons (H-3, H-5) are expected to be downfield due to the electron-withdrawing effects of the nitro and bromo groups. The methyl protons will appear as a singlet in the typical alkyl-aromatic region. In the ¹³C NMR, the carbons attached to the electronegative nitro group (C-6) and nitrogen (C-1) will be significantly deshielded.

Table 2: Predicted Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Description of Vibration
~3100-3150 C-H stretching (Pyrrole ring)
~3050-3100 C-H stretching (Aromatic ring)
~2920-2980 C-H stretching (Methyl group)
~1590-1610 C=C stretching (Aromatic ring)
~1520-1540 N-O asymmetric stretching (Nitro group)
~1340-1360 N-O symmetric stretching (Nitro group)
~1370-1390 C-N stretching

| ~1050-1100 | C-Br stretching |

  • Justification: The most characteristic peaks will be the strong N-O stretching bands from the nitro group, which are hallmarks of nitroaromatic compounds.[3] The remaining bands are predicted based on standard ranges for the respective functional groups.

Predicted Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various systems, including its suitability for biological applications and material science.

Table 3: Predicted Physicochemical Properties

Property Value / Description Rationale
Molecular Formula C₁₁H₉BrN₂O₂ Based on chemical structure.
Molecular Weight 281.11 g/mol Calculated from the molecular formula.
Appearance Yellow or orange crystalline solid Aromatic nitro compounds are typically colored solids.[3]
Melting Point 140-150 °C Based on the melting point of the precursor 4-bromo-2-methyl-6-nitroaniline (141.5-147.5 °C)[7] and the general properties of similar crystalline organic compounds.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Acetone, DMSO). The molecule is nonpolar overall, and brominated nitroaromatics generally show poor water solubility.[3]

| Stability | Stable under normal conditions. May be sensitive to light and strong reducing agents. | Nitroaromatic compounds are generally stable but can be reduced. |

Structural Conformation and Solid-State Characteristics

A critical feature of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole is the presence of two ortho substituents on the phenyl ring. Steric clash between the methyl group, the nitro group, and the α-protons of the pyrrole ring will prevent the molecule from adopting a planar conformation.

It is predicted that the dihedral angle between the mean planes of the phenyl and pyrrole rings will be significant, likely in the range of 50-90°. This is consistent with crystallographic studies of other ortho-substituted N-aryl heterocycles, which consistently show large twist angles to alleviate steric strain.[12][13] This non-planar conformation is crucial as it disrupts π-conjugation between the two rings, influencing the molecule's electronic properties and its ability to fit into receptor binding sites.

cluster_0 Conformational Logic A Ortho-Methyl Group D Steric Hindrance B Ortho-Nitro Group C Pyrrole α-Hydrogens E Non-Coplanar Conformation (Large Dihedral Angle)

Caption: Steric factors dictating the non-planar molecular conformation.

In the solid state, weak intermolecular interactions such as C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and protons from the pyrrole or phenyl rings are likely to play a role in the crystal packing.[14]

Potential Applications and Future Research Directions

While the specific biological activity of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole has not been reported, the presence of the nitrophenyl-pyrrole scaffold suggests several promising avenues for investigation.

  • Antimicrobial Agents: Numerous nitrated pyrrole derivatives have demonstrated significant antibacterial and antifungal activity.[4][15] The nitro group can be crucial for the mechanism of action in some antimicrobial compounds.[1][16] Therefore, this molecule is a prime candidate for screening against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: The general structure is analogous to compounds designed as enzyme inhibitors. For example, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide derivatives have been investigated as inhibitors of enoyl-ACP reductase (InhA), an essential enzyme in Mycobacterium tuberculosis.[1]

  • Synthetic Intermediate: The bromo and nitro functionalities serve as versatile synthetic handles. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity. The nitro group can be reduced to an amine, which can then be used for amide bond formation or other derivatizations, opening pathways to a wide array of more complex molecules.[3]

Future research should focus on:

  • Chemical Synthesis: The successful synthesis and unambiguous characterization of the title compound to confirm the predicted properties.

  • Biological Screening: A comprehensive evaluation of its antimicrobial, anticancer, and anti-inflammatory properties.

  • Structural Biology: If biological activity is found, co-crystallization with its target protein would validate the predicted non-planar binding mode and guide further structure-activity relationship (SAR) studies.

  • Computational Modeling: DFT calculations to refine the understanding of its electronic structure, conformational preferences, and reactivity.[17]

References

  • A Comparative Analysis of 1,3-Dibromo-2,4,6-trinitrobenzene and Other Brominated Nitroarom
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
  • Kovač, B., Klasinc, L., Vorkapić-Furač, M., Mintas, M., & Knop, J. V. (1997). Photoelectron spectroscopic study of N-aryl- and N-heteroaryl-pyrroles. Journal of the Chemical Society, Perkin Transactions 2, 2597-2604.
  • Kovač, B., Klasinc, L., Vorkapić-Furač, M., Mintas, M., & Knop, J. V. (1997). Photoelectron spectroscopic study of N-aryl- and N-heteroaryl-pyrroles. Journal of the Chemical Society, Perkin Transactions 2.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PMC.
  • 4-Bromo-2-nitroaniline synthesis. (n.d.). ChemicalBook.
  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
  • Saeed, A. A. H. (1985). Spectroscopic Study of Some New N-Aryl Pyrroles.
  • Paal–Knorr synthesis. (n.d.). Wikipedia.
  • Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide. (2025). Benchchem.
  • Paal–Knorr synthesis of 1,2-diarylpyrroles 3 from diketone 1 and... (n.d.).
  • Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl). (n.d.).
  • Idhayadhulla, A., Kumar, R. S., & Nasser, A. J. A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222.
  • Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. (n.d.). PubMed.
  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube.
  • A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. (n.d.). New Journal of Chemistry (RSC Publishing).
  • 4-Bromo-2-methyl-6-nitroaniline, 97% 25 g. (n.d.). Thermo Scientific Chemicals.
  • Uthale, D. A., Shinde, V. R., & Dol, H. S. (2012). Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Current Research and Review, 4(12), 86.
  • Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. (2025).
  • Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-6-methyl-4-nitroanisole Deriv
  • Andrievsky, A., Lomzakova, V., Grachev, M., & Gorelik, M. (2014). Aromatic Bromination in Concentrated Nitric Acid. International Journal of Organic Chemistry, 4, 1-6.
  • Andrievsky, A. M., Lomzakova, V. I., & Gorelik, M. V. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. International Journal of Organic Chemistry, 3(1), 1-5.
  • Crystal Structures of Three Ortho-Substituted. (2017). Amanote Research.
  • The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). Cardiff University.
  • CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (n.d.).
  • Physical and Chemical Properties of Predominant Nitroaromatics and Nitramines. (n.d.).
  • 4-Bromo-2-methyl-6-nitroaniline. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • Crystal structures of three ortho-substituted N-acyl-hydrazone deriv
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC - NIH.
  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (n.d.). PMC.n.d.). PMC.

Sources

1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole CAS number and identifiers

[1][2]

Compound Identification & Core Data

This compound is a sterically congested N-aryl pyrrole.[1][2] The presence of ortho-substituents (methyl and nitro groups) on the phenyl ring restricts the rotation around the C-N bond connecting the pyrrole and benzene rings, creating potential for atropisomerism . This structural feature is highly valued in modern medicinal chemistry for designing conformationally locked kinase inhibitors.

AttributeDetail
Chemical Name 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole
Molecular Formula C₁₁H₉BrN₂O₂
Molecular Weight ~281.11 g/mol
Key Precursor CAS 77811-44-0 (4-Bromo-2-methyl-6-nitroaniline)
SMILES CC1=C(C(=CC(=C1)Br)[O-])N2C=CC=C2
Structural Class N-aryl Pyrrole; Nitroarene; Aryl Bromide
Physical State Typically a yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water

Note on Identifiers: While the CAS number for the final pyrrole derivative is not widely indexed in public commercial catalogs, the compound is universally synthesized from the commercially available aniline precursor (CAS 77811-44-0 ).[1][2] All procurement and synthesis protocols should reference this starting material.

Synthesis Protocol (Paal-Knorr Cyclization)

The most robust method for synthesizing this compound is the Paal-Knorr Pyrrole Synthesis , utilizing the aniline precursor and 2,5-dimethoxytetrahydrofuran.[1][2]

Mechanism of Action

The reaction proceeds via the condensation of the primary amine (aniline) with the 1,4-dicarbonyl equivalent (generated in situ from 2,5-dimethoxytetrahydrofuran).[1] The steric bulk of the ortho-nitro and ortho-methyl groups requires optimized acidic conditions to drive the dehydration and cyclization steps.[1][2]

Experimental Workflow

Reagents:

  • Precursor: 4-Bromo-2-methyl-6-nitroaniline (1.0 eq)[1][2]

  • Cyclizing Agent: 2,5-Dimethoxytetrahydrofuran (1.1 – 1.5 eq)[1]

  • Solvent: Glacial Acetic Acid (AcOH) or Toluene/AcOH mixture[1]

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (optional, if faster rate needed)[1]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-methyl-6-nitroaniline (e.g., 10 mmol) in glacial acetic acid (20-30 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (12 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 100–110°C) under an inert atmosphere (Nitrogen or Argon).

    • Critical Control Point: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The aniline spot will disappear, and a less polar product spot (the pyrrole) will appear. Reaction time is typically 2–6 hours.[2]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL) to precipitate the product.

    • Neutralize carefully with saturated NaHCO₃ solution if necessary to remove excess acid.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel; Gradient: 0-10% EtOAc in Hexanes).

Synthesis Pathway Diagram

SynthesisPathwayAniline4-Bromo-2-methyl-6-nitroaniline(CAS 77811-44-0)Product1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrroleAniline->ProductCondensation &CyclizationReagent2,5-DimethoxytetrahydrofuranIntermediateIntermediate:Succinaldehyde (in situ)Reagent->IntermediateAcid Hydrolysis(AcOH, Heat)Intermediate->ProductReacts with Amine

Caption: Paal-Knorr synthesis pathway converting the aniline precursor to the target N-aryl pyrrole via acid-mediated cyclization.[1][2]

Applications in Drug Discovery[1][2]

This molecule serves as a high-value scaffold (Building Block) in two primary areas:

A. Atropisomeric Kinase Inhibitors

The ortho-nitro and ortho-methyl groups create significant steric hindrance, restricting the rotation of the pyrrole ring relative to the benzene ring.[1][2]

  • Utility: This restricted rotation allows for the separation of atropisomers (axial chirality).

  • Target: Specific atropisomers often show superior binding affinity and selectivity for kinase pockets (e.g., PI3K, mTOR) compared to the racemic mixture.

B. Precursor for Fused Heterocycles (Benzimidazoles/Quinoxalines)

The nitro group is a "masked" amine. Reduction of the nitro group yields a diamine intermediate that can be cyclized to form fused ring systems.

  • Workflow:

    • Reduction: Nitro group reduced to amine (using Fe/NH₄Cl or H₂/Pd-C).[2]

    • Cyclization: The resulting aniline reacts with aldehydes or carboxylic acids to form benzimidazoles, or with 1,2-dicarbonyls to form quinoxalines.

    • Result: A benzimidazole scaffold with a pyrrole substituent, a common motif in antiviral and anticancer agents.

Downstream Transformation Diagram

ApplicationsPyrrole1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrroleReductionReduction (Fe/AcOH or H2/Pd)Pyrrole->ReductionSuzukiSuzuki Coupling(at Bromine)Pyrrole->SuzukiAmineIntermediate:(2-Amino-4-bromo-6-methylphenyl)pyrroleReduction->AmineBenzimidazoleBenzimidazole Derivatives(Kinase Inhibitors)Amine->Benzimidazole+ R-CHO / CyclizationBiarylBiaryl-Pyrrole ScaffoldsSuzuki->Biaryl+ Aryl Boronic Acid

Caption: Divergent synthetic utility of the scaffold: Reduction leads to fused heterocycles; Cross-coupling (Suzuki) at the bromine site expands the biaryl core.[1][2]

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety protocols required for this nitro-aromatic compound.

  • Explosion/Fire Hazard: Nitro compounds can be energetic. While this specific molecule is generally stable, avoid heating dry solids to decomposition.

  • Toxicity: Nitroaromatics and aryl bromides are potential hepatotoxins and mutagens. Handle within a certified Chemical Fume Hood.[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in the waste stream.

References

  • ChemicalBook. (2025). 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0) Entry.[1][2][3] Retrieved from [1]

  • PubChem. (2025). Paal-Knorr Pyrrole Synthesis Reaction Scheme. National Library of Medicine. Retrieved from [1]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrroles: Paal-Knorr Synthesis. Retrieved from

  • Google Patents. (2018).[3] Benzimidazole derivatives as inhibitors of methyl transferase (Precursor usage). WO2014128465A1.[2] Retrieved from

Safety Data Sheet (SDS) for 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety analysis for 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole .

Executive Summary & Chemical Context

This guide defines the handling, safety, and physicochemical profile of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole . This compound is a specialized heterocyclic intermediate, typically utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (MRAs) (e.g., Esaxerenone analogs) or novel agrochemicals.

Its structural core—a pyrrole ring orthogonal to a highly substituted benzene ring—creates a "molecular hinge." The steric bulk of the ortho-methyl and ortho-nitro groups restricts rotation around the C-N bond, introducing atropisomerism concerns and specific thermal stability risks during synthesis.

Chemical Identity
ParameterDetail
Chemical Name 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole
Molecular Formula C₁₁H₉BrN₂O₂
Molecular Weight 281.11 g/mol
CAS Number Not Listed / Proprietary (Analogous to CAS 383137-72-2)
Physical State Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Hazard Identification & Risk Assessment (GHS)

As a research intermediate, this substance has not been fully characterized by regulatory bodies. The following classification is derived from Structure-Activity Relationships (SAR) of analogous nitroanilines and N-aryl pyrroles.

Core Hazards (Derived)
  • Acute Toxicity (Oral/Inhalation): Category 3. Nitroaromatics are known to cause methemoglobinemia (interference with oxygen transport in blood).

  • Skin/Eye Irritation: Category 2. Halogenated aromatics are potent irritants.

  • Specific Target Organ Toxicity (Repeated): Liver/Kidney damage risk due to pyrrole metabolism.

  • Thermal Instability: The ortho-nitro group adjacent to the pyrrole ring creates a high-energy motif susceptible to exothermic decomposition at elevated temperatures (>150°C).

Structural Alerts (The "Why" Behind the Risk)
  • Nitro Group (-NO₂): Strong oxidizer. In the presence of strong reducing agents (e.g., hydrazine, metal hydrides) or high heat, it poses an explosion risk.

  • Pyrrole Ring: Electron-rich. Susceptible to acid-catalyzed polymerization, turning the material into an insoluble tar ("pyrrole red").

  • Bromide Handle: Designed for cross-coupling (Suzuki/Buchwald), making it reactive toward palladium catalysts and organometallics.

Synthesis & Handling Protocols

Objective: Synthesize and handle the compound while mitigating thermal runaway and exposure risks.

A. Synthesis Pathway (Clauson-Kaas)

The standard synthesis involves condensing 4-bromo-2-methyl-6-nitroaniline with 2,5-dimethoxytetrahydrofuran in acidic media.

Critical Control Points:

  • Acid Choice: Use Acetic Acid (AcOH) rather than strong mineral acids (HCl) to prevent pyrrole polymerization.

  • Temperature Control: Maintain reaction temperature between 60–80°C. DO NOT EXCEED 100°C. The steric hindrance of the ortho-nitro group requires heat to drive the reaction, but excessive heat risks nitro-decomposition.

  • Quenching: Pour reaction mixture into ice-water to precipitate the product and dissipate heat.

B. Storage & Stability
  • Light Sensitivity: Pyrroles are photosensitive. Store in amber vials wrapped in foil.

  • Atmosphere: Store under Nitrogen or Argon. Oxygen promotes oxidative degradation of the pyrrole ring.

  • Temperature: Refrigerate (2–8°C).

C. Visual Workflow: Synthesis & Degradation

The following diagram illustrates the synthesis logic and potential failure modes (degradation).

SynthesisPath Precursor 4-bromo-2-methyl- 6-nitroaniline Intermediate Uncyclized Intermediate Precursor->Intermediate AcOH, 60°C Reagent 2,5-dimethoxy- tetrahydrofuran Reagent->Intermediate Product TARGET: 1-(4-bromo-2-methyl- 6-nitrophenyl)-1H-pyrrole Intermediate->Product -2 MeOH Cyclization Polymer Polymerized Tar (Acid impurities) Product->Polymer Strong Acid / Light Decomp Thermal Decomp (Nitro group) Product->Decomp T > 150°C

Figure 1: Synthesis pathway via Clauson-Kaas reaction, highlighting critical degradation risks (Polymerization and Thermal Decomposition).

Emergency Response System

This section outlines a self-validating decision tree for laboratory incidents involving this compound.

Fire Fighting
  • Media: CO₂, Dry Chemical, or Foam.[1] Do NOT use high-volume water jets (spreads contamination).

  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx), Hydrogen Bromide (HBr), and Carbon Monoxide.

Exposure Response
  • Inhalation: Remove to fresh air immediately.[1] If lips/fingernails turn blue (cyanosis/methemoglobinemia), administer oxygen and seek medical attention.

  • Skin Contact: Wash with soap and water. Do not use ethanol (increases transdermal absorption of nitroaromatics).

Visual Workflow: Emergency Decision Tree

EmergencyResponse Incident INCIDENT DETECTED Type Identify Type Incident->Type Spill SPILL (Solid/Soln) Type->Spill Exposure EXPOSURE (Human) Type->Exposure Fire FIRE / THERMAL Type->Fire Contain 1. Evacuate Area 2. Don Full PPE (Tyvek) Spill->Contain Skin Skin/Eye Contact Exposure->Skin Inhal Inhalation Exposure->Inhal Extinguish Use CO2 / Foam Avoid Water Jet Fire->Extinguish Clean Absorb with Vermiculite (NO combustible materials) Contain->Clean Wash Flush 15min NO Ethanol Skin->Wash Oxy Fresh Air + O2 Monitor for Cyanosis Inhal->Oxy Fumes WARNING: NOx / HBr Fumes Extinguish->Fumes

Figure 2: Emergency Response Decision Matrix for 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole.

Analytical Characterization

To validate the identity of the synthesized material, use the following expected spectral data.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyrrole protons: Two triplets/multiplets at δ ~6.3 ppm (C3/C4) and ~7.0 ppm (C2/C5).

    • Aromatic protons: Two doublets at δ ~7.8–8.2 ppm (meta-coupling due to 4-bromo substitution).

    • Methyl group: Singlet at δ ~2.1–2.3 ppm.

  • LC-MS:

    • Expect [M+H]⁺ peak at 281/283 (1:1 isotopic ratio due to Bromine).

    • Retention time will be significant (lipophilic).

References

  • Clauson-Kaas Synthesis: Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874.

  • Nitroaromatic Toxicity: Facchini, V. S., & Griffiths, L. A. (1981). The metabolism of aromatic nitro compounds. Biochemical Pharmacology, 30(9), 931-935.

  • Pyrrole Handling: Sigma-Aldrich. (2023). Safety Data Sheet: 1-(4-Nitrophenyl)pyrrole (Analogous).

  • Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development. Journal of Medicinal Chemistry, 54(20), 7005-7022.

Sources

Electronic properties of 4-bromo-2-methyl-6-nitrophenyl pyrrole systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-(4-bromo-2-methyl-6-nitrophenyl)pyrrole system represents a specialized class of N-aryl pyrroles characterized by extreme steric congestion and electronic decoupling. Unlike planar N-aryl systems where the nitrogen lone pair conjugates with the phenyl ring, the 2-methyl and 6-nitro substituents in this molecule force the pyrrole and phenyl rings into a nearly orthogonal conformation. This "twisted" architecture creates a unique electronic environment: the pyrrole ring remains electron-rich and reactive, while the phenyl ring acts as an isolated, electron-deficient acceptor. This guide details the synthesis, electronic characterization, and application of this scaffold in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and optoelectronic materials.

Molecular Architecture & Electronic Theory

The Orthogonal Twist (Atropisomerism)

The defining feature of this molecule is the steric clash between the pyrrole


-hydrogens and the ortho-substituents (2-methyl and 6-nitro) on the phenyl ring.
  • Steric Locking: The Van der Waals radii of the nitro group (

    
    2.4 Å) and methyl group (
    
    
    
    2.0 Å) physically prevent the molecule from achieving planarity.
  • Electronic Decoupling: In planar N-aryl pyrroles, the nitrogen lone pair (

    
    ) delocalizes into the phenyl 
    
    
    
    -system. In this 2,6-disubstituted system, the dihedral angle approaches 90°. Consequently, the
    
    
    orbital is orthogonal to the phenyl
    
    
    -system, effectively insulating the two rings.
    • Result: The pyrrole retains high electron density (similar to

      
      -alkyl pyrroles), making it highly susceptible to electrophilic aromatic substitution, while the phenyl ring remains strongly deactivated by the nitro group.
      
Substituent Effects
PositionGroupElectronic EffectStructural Role
C4 (Phenyl) Bromine (-Br)

-withdrawing,

-donating
Reactive Handle: Provides a site for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend conjugation or attach pharmacophores.
C2 (Phenyl) Methyl (-CH

)
Weak donorSteric Bulk: Primary driver of the orthogonal twist; prevents free rotation.
C6 (Phenyl) Nitro (-NO

)
Strong acceptor (

)
Dipole Generator: Induces a strong dipole moment; creates an electron-deficient "sink" on the phenyl ring.

Synthetic Protocol: Modified Clauson-Kaas Method

Standard Paal-Knorr conditions (1,4-diketones) often fail with sterically hindered, electron-deficient anilines like 4-bromo-2-methyl-6-nitroaniline. The Clauson-Kaas modification using 2,5-dimethoxytetrahydrofuran is the industry standard for this transformation, requiring acid catalysis to activate the furan ring opening.

Reagents & Equipment
  • Precursor: 4-Bromo-2-methyl-6-nitroaniline (CAS: 77811-44-0)[1]

  • Cyclization Agent: 2,5-Dimethoxytetrahydrofuran[2][3]

  • Solvent: Glacial Acetic Acid (AcOH) or 1,4-Dioxane

  • Catalyst: Phosphorus pentoxide (P

    
    O
    
    
    
    ) or
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH) if not using pure AcOH.
Step-by-Step Methodology
  • Activation: Dissolve 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid (0.5 M concentration). The acidic medium is critical to protonate the methoxy groups of the furan precursor.

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise under nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting aniline (bright yellow/orange) will disappear, replaced by a less polar, UV-active spot (product).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The hydrophobic N-aryl pyrrole should precipitate.

  • Purification: Filter the precipitate. If oil forms, extract with Dichloromethane (DCM), wash with NaHCO

    
     (sat.) to remove acid, and dry over MgSO
    
    
    
    .
  • Recrystallization: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

SynthesisWorkflow Start 4-Bromo-2-methyl-6-nitroaniline Reagent 2,5-Dimethoxytetrahydrofuran (AcOH, Reflux) Start->Reagent Dissolution Intermed Open-Chain Intermediate Reagent->Intermed Acid Hydrolysis Cyclization Double Condensation (-2 MeOH, -2 H2O) Intermed->Cyclization Ring Closure Product N-(4-Br-2-Me-6-NO2-phenyl)pyrrole Cyclization->Product Purification

Figure 1: Modified Clauson-Kaas synthesis pathway for sterically hindered N-aryl pyrroles.

Spectroscopic & Electrochemical Characterization

UV-Vis Spectroscopy

Due to the orthogonal twist, the absorption spectrum differs significantly from planar analogues.

  • Expected

    
    :  260–280 nm (Phenyl 
    
    
    
    ) and ~210 nm (Pyrrole).
  • Absence of CT Band: Unlike planar nitro-anilines which show strong Charge Transfer (CT) bands >350 nm, this molecule exhibits a "hypsochromic shift" (blue shift) because the donor (pyrrole) and acceptor (nitro-phenyl) orbitals do not overlap effectively.

Electrochemical Profile (Cyclic Voltammetry)
  • Oxidation (

    
    ):  The pyrrole ring oxidizes at potentials similar to N-alkyl pyrroles (+0.8 V to +1.0 V vs Ag/AgCl) because it is not deactivated by the phenyl ring.
    
  • Reduction (

    
    ):  The nitro group on the phenyl ring shows a reversible reduction peak at approximately -1.1 V.
    
  • Polymerization: Upon repeated cycling, the pyrrole ring can undergo oxidative coupling at the

    
     positions (2,5-positions of pyrrole), forming a conducting polymer film (poly(N-aryl pyrrole)).
    

Applications in Drug Discovery (SAR)

This scaffold is a known pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 treatment.

Mechanism of Action

NNRTIs bind to a hydrophobic pocket (allosteric site) on the reverse transcriptase enzyme.

  • The "Butterfly" Mode: High-potency NNRTIs (e.g., Capravirine, Lersivirine) often utilize a "butterfly" shape where two "wings" (aromatic rings) are held at a specific angle.

  • Role of the Scaffold: The 2-methyl-6-nitro substitution pattern locks the pyrrole wing in a specific orientation relative to the phenyl wing. This rigid conformation reduces the entropic penalty of binding to the enzyme pocket.

SAR_Logic Scaffold N-Aryl Pyrrole Core Twist Ortho-Substituents (Me, NO2) Scaffold->Twist Forces Bromine 4-Bromo Position Scaffold->Bromine Contains Binding Hydrophobic Pocket Binding (HIV-1 RT) Twist->Binding Pre-organizes for Extension Coupling via Suzuki (Solubility/Potency) Bromine->Extension Allows Extension->Binding Enhances

Figure 2: Structure-Activity Relationship (SAR) logic for HIV-1 NNRTI design using this scaffold.

References

  • Paal-Knorr & Clauson-Kaas Synthesis

    • Mechanism & Optimization: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[4] Journal of Organic Chemistry, 1995.

    • Hindered Amines: Trost, B. M., et al. "Synthesis of Pyrroles from 2,5-Dimethoxytetrahydrofuran." Comprehensive Organic Synthesis.
  • Atropisomerism in N-Aryl Systems: Medicinal Relevance: Clayden, J., et al. "Atropisomerism in Drug Discovery." Nature Chemistry, 2009. N-Aryl Pyrrole Twist: Cirrincione, G., et al. "The Geometry of N-Arylpyrroles." Journal of Heterocyclic Chemistry.
  • Precursor Data (4-Bromo-2-methyl-6-nitroaniline)

    • Safety & Properties: Sigma-Aldrich Product Sheet (CAS 77811-44-0).

  • HIV-1 NNRTI Applications

    • Scaffold Usage: De Clercq, E. "Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future." Chemistry & Biodiversity, 2004.

Sources

The Rotational Gatekeeper: Steric Hindrance Effects in 2,6-Disubstituted N-Arylpyrroles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

N-arylpyrroles are privileged heterocyclic scaffolds, integral to pharmaceuticals, natural products, and advanced materials.[1][2][3] The introduction of substituents at the 2- and 6-positions of the N-aryl ring imposes significant steric constraints that fundamentally alter the molecule's three-dimensional structure and reactivity. This guide provides a comprehensive technical analysis of these steric hindrance effects, moving from foundational principles of conformational restriction and atropisomerism to their direct consequences on synthesis, spectroscopic properties, and chemical reactivity. We will explore how these sterically-driven phenomena are not merely challenges to be overcome but are increasingly exploited in fields like asymmetric catalysis and rational drug design to achieve specific, targeted molecular functions.

Introduction: The Significance of a Twist

The bond connecting the pyrrole nitrogen to the aryl ring is, in principle, a single bond capable of free rotation. However, when the aryl ring is substituted at both ortho-positions (C2' and C6'), a powerful steric clash occurs between these substituents and the pyrrole ring. This repulsion, often analogized to two bulky groups trying to occupy the same space, forces the aryl ring to twist out of the plane of the pyrrole ring.[4] This deviation from planarity is the cornerstone of all steric hindrance effects in this molecular class.

This induced twist has profound implications:

  • Disruption of Conjugation: The π-systems of the pyrrole and aryl rings are decoupled, altering the electronic and photophysical properties of the molecule.[5][6]

  • Creation of Axial Chirality: If the steric barrier to rotation is sufficiently high and the substitution pattern is appropriate, the molecule can be locked into specific, non-superimposable conformations known as atropisomers.[7][8] This introduces a C-N stereogenic axis, a feature of immense value in drug design and catalysis.[1][9]

  • Modulation of Reactivity: The substituents act as steric shields, physically blocking access to reactive sites on both the pyrrole and aryl rings, thereby dictating the molecule's chemical behavior.[10][11]

This guide will dissect these effects, providing researchers with the foundational knowledge to predict, control, and harness the power of steric hindrance in 2,6-disubstituted N-arylpyrroles.

Synthetic Strategies and Steric Challenges

The construction of 2,6-disubstituted N-arylpyrroles requires careful consideration of the steric bulk of the starting materials. While several methods exist, the Paal-Knorr synthesis and Suzuki-Miyaura cross-coupling are the most prevalent, each with its own set of steric considerations.

The Paal-Knorr Pyrrole Synthesis

This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, a 2,6-disubstituted aniline.[12][13] The reaction proceeds via the formation of hemiaminal intermediates followed by cyclization and dehydration.[14]

Causality of Steric Effects: The nucleophilicity of the amine is crucial for the initial attack on the carbonyl group. Sterically hindered anilines, particularly those with bulky ortho-substituents (e.g., -isopropyl, -t-butyl), can exhibit reduced reaction rates.[14] The bulky groups impede the optimal trajectory for the nitrogen lone pair to attack the electrophilic carbonyl carbon. This may necessitate more forcing conditions, such as higher temperatures or stronger acid catalysts, which can sometimes lead to side reactions or degradation.[13][14]

Paal_Knorr_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output R1 1,4-Dicarbonyl Cond Acid-Catalyzed Condensation R1->Cond R2 2,6-Disubstituted Aniline R2->Cond Chal Challenge: Slower reaction rates due to steric hindrance at amine. R2->Chal Cyclize Intramolecular Cyclization & Dehydration Cond->Cyclize Prod 2,6-Disubstituted N-Arylpyrrole Cyclize->Prod Chal->Cond

Caption: Paal-Knorr workflow for sterically hindered pyrroles.

Experimental Protocol: General Paal-Knorr Synthesis [12][15]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2,6-disubstituted aniline (1.0 mmol) and 2,5-hexanedione (1.2 mmol).

  • Solvent & Catalyst: Add a suitable solvent such as ethanol or a water/ethanol mixture (10 mL). Introduce an acid catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of polystyrenesulfonate).[15]

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the steric hindrance of the aniline.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with an aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-arylpyrrole.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming the C-N bond's adjacent C-C bond, or for arylating a pre-formed pyrrole ring. A common strategy involves coupling a SEM-protected bromopyrrole with a 2,6-disubstituted arylboronic acid.[16][17]

Causality of Steric Effects: The primary steric challenge in this reaction lies in the reductive elimination step within the catalytic cycle. The bulky 2,6-substituents on the aryl ring, now coordinated to the palladium center, can hinder the final bond-forming step with the pyrrole ring. This can lead to reduced yields or require specialized, bulky phosphine ligands (e.g., SPhos, XPhos) on the palladium catalyst to facilitate the reaction. Furthermore, N-H pyrroles often lead to debromination byproducts; therefore, protection of the pyrrole nitrogen (e.g., with SEM or BOC groups) is highly desirable to ensure clean coupling.[16][17]

Conformational Analysis and Atropisomerism

The most defining characteristic of 2,6-disubstituted N-arylpyrroles is their non-planar ground state conformation. The steric repulsion between the ortho-substituents and the pyrrole ring forces a rotation around the C-N bond, defined by the dihedral angle (θ).

Dihedral Angles and Rotational Barriers

The magnitude of the dihedral angle and the energy barrier to rotation are directly proportional to the size of the 2,6-substituents. Computational studies, often using Density Functional Theory (DFT), are invaluable for quantifying these parameters.[18][19][20]

Substituent (R) at C2', C6'Typical Dihedral Angle (θ)Calculated Rotational Barrier (kcal/mol)Consequence
-H~0-40°Low (< 20)Fast rotation, single species observed.[19]
-CH₃~50-70°Moderate (~20-28)Slow rotation, potential for Class 2 atropisomers.[9]
-iPr, -Br~70-89°High (>28)No rotation at RT, stable Class 3 atropisomers.[9][21]
-NO₂~80-90°HighStable atropisomers, strong electronic effects.[5]
Table 1: Influence of ortho-substituent size on the conformational properties of N-arylpyrroles. Data is illustrative and compiled from trends observed in computational and experimental studies.[9][19][21]
Atropisomerism: Axially Chiral Pyrroles

When the rotational energy barrier exceeds ~28 kcal/mol, rotation around the C-N bond is effectively frozen at room temperature, allowing for the isolation of stable enantiomers (atropisomers).[9] This phenomenon of axial chirality is a direct consequence of steric hindrance.[7] The synthesis of these molecules in an enantiomerically pure form (atroposelective synthesis) is a significant area of modern organic chemistry, often employing chiral catalysts to control the formation of one atropisomer over the other.[1]

Atropisomerism Atropisomerism in 2,6-Disubstituted N-Arylpyrroles cluster_A Steric Clash cluster_B Forced Rotation cluster_C Stable Atropisomers img_A img_B lab_A Bulky ortho-substituents (R) clash with the pyrrole ring. lab_B Molecule twists around the C-N bond to relieve steric strain. This creates a high energy barrier to rotation. lab_A->lab_B img_C1 lab_C Two stable, non-superimposable mirror-image conformers (enantiomers) can be isolated. lab_B->lab_C img_C2

Caption: The origin of C-N axial chirality due to steric hindrance.

Impact on Spectroscopic and Physicochemical Properties

The twisted geometry imposed by steric hindrance directly influences the molecule's interaction with electromagnetic radiation and its overall physical properties.

  • NMR Spectroscopy: Hindered rotation can lead to the observation of distinct signals for diastereotopic protons or groups, which would otherwise be equivalent.[21] For example, the two methyl groups of an ortho-isopropyl substituent may appear as two separate signals. Variable-temperature NMR (DNMR) is a powerful technique used to measure the energy barriers of rotation.[6][22]

  • UV-Visible Absorption: The break in conjugation between the aryl and pyrrole rings typically results in a hypsochromic (blue) shift in the main absorption band compared to a planar analogue.[5] The absorption spectrum often resembles the sum of the two separate chromophores rather than a single, extended conjugated system.

  • Fluorescence: The photophysical properties are highly sensitive to the dihedral angle. In some cases, the twisted conformation can open up non-radiative decay pathways, leading to fluorescence quenching.[5] In others, it can lead to unique emission properties like Twisted Intramolecular Charge Transfer (TICT).

Modulation of Chemical Reactivity

The 2,6-substituents act as "steric gatekeepers," controlling which reagents can approach the reactive centers of the molecule.

  • Shielding of the Pyrrole Ring: The ortho-substituents can physically block electrophilic attack at the C2 and C5 positions of the pyrrole ring. Similarly, access to the nitrogen lone pair can be hindered, affecting its basicity and ability to act as a nucleophile or ligand.

  • Inhibition of Cycloaddition Reactions: Reactions that require a specific (often planar or near-planar) conformation of a part of the molecule can be completely inhibited. For instance, cycloaddition reactions involving a vinyl group attached to the pyrrole ring can be shut down by bulky N-aryl substituents that destabilize the required cisoid conformation.[10]

  • Directed Reactivity: In asymmetric catalysis, an axially chiral N-arylpyrrole ligand can create a well-defined, rigid chiral pocket around a metal center. This steric environment forces substrates to approach from a specific direction, enabling high levels of enantioselectivity in the reaction.[1]

Reactivity_Shielding cluster_info Steric Shielding Effects mol N_shield Nitrogen lone pair is sterically hindered, reducing basicity and coordination ability. N_shield->pos_N C_shield Access to C2 and C5 positions for electrophilic substitution is physically blocked. C_shield->pos_C2

Caption: Steric shielding of reactive sites by 2,6-substituents.

Applications in Drug Discovery and Materials Science

The unique properties imparted by steric hindrance make 2,6-disubstituted N-arylpyrroles highly valuable in several advanced applications.

  • Drug Development: The pyrrole scaffold is a common feature in bioactive molecules.[23][24] Introducing steric hindrance can improve a drug candidate's metabolic stability by shielding susceptible sites from enzymatic degradation by cytochrome P450 enzymes.[11] Furthermore, the rigid, well-defined three-dimensional shape of these molecules can lead to higher binding affinity and selectivity for protein targets, as seen in the development of antimicrobial agents and potential treatments for neurodegenerative diseases.[23][25][26]

  • Asymmetric Catalysis: Axially chiral N-arylpyrroles have emerged as powerful ligands in transition-metal catalysis. Their steric bulk and defined chiral environment are key to inducing high enantioselectivity in a wide range of chemical transformations.[1]

  • Organic Electronics: The tuning of photophysical properties through steric control of the dihedral angle is a key strategy in designing organic light-emitting diodes (OLEDs) and sensors. By controlling the degree of conjugation, researchers can fine-tune the emission color and quantum efficiency of pyrrole-based materials.[5]

Conclusion and Future Outlook

Steric hindrance in 2,6-disubstituted N-arylpyrroles is a powerful determinant of molecular structure and function. Far from being a mere synthetic nuisance, the controlled introduction of steric bulk is a sophisticated strategy for creating molecules with tailored properties. The resulting non-planar conformations give rise to axial chirality, modulate electronic and photophysical behavior, and dictate chemical reactivity.

Future research will undoubtedly focus on the development of more efficient and highly selective atroposelective synthetic methods. As our understanding of the relationship between dihedral angle and functional properties deepens through advanced computational and spectroscopic techniques, we can expect the rational design of novel catalysts, more selective and stable pharmaceuticals, and next-generation electronic materials based on this remarkable structural motif.

References

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  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]

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  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

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  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules. [Link]

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  • N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Dyes and Pigments. [Link]

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  • Descriptors, Structural and Spectroscopic Properties of Heterocyclic Derivatives of Importance for Health and the Environment. ResearchGate. [Link]

  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. International Journal of Molecular Sciences. [Link]

  • The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

  • N-Functionally Substituted Pyrroles. The Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole via Clauson-Kaas Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole , a highly functionalized N-arylpyrrole intermediate valuable in the development of tyrosine kinase inhibitors and agrochemical antifungals.

The Synthetic Challenge: The target aniline precursor, 4-bromo-2-methyl-6-nitroaniline , exhibits profound nucleophilic deactivation due to the "Ortho-Effect":

  • Steric Hindrance: The amine is sandwiched between a methyl group and a bulky nitro group.

  • Electronic Deactivation: The nitro group (strong

    
     effect) drastically lowers the pKa of the anilinium ion, making the free amine a poor nucleophile.
    

Standard Clauson-Kaas conditions (acetic acid reflux) often result in low yields (<30%) or incomplete conversion for such substrates. This guide presents an Optimized Azeotropic Protocol utilizing a p-Toluenesulfonic acid (p-TSA) catalyst in toluene, designed to drive the equilibrium forward by water removal, alongside the classic Glacial Acetic Acid method for comparison.

Reaction Mechanism & Strategy

The Clauson-Kaas reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF), which acts as a masked succinaldehyde.

Mechanistic Pathway

The reaction proceeds through an acid-catalyzed ring opening of 2,5-DMTHF to generate the reactive 1,4-dicarbonyl species in situ, followed by a double condensation with the aniline.

ClausonKaasMechanism Figure 1: Step-wise mechanism of the Clauson-Kaas pyrrole synthesis. DMTHF 2,5-DMTHF (Masked Aldehyde) Oxo Oxocarbenium Intermediate DMTHF->Oxo H+ / -MeOH Succ Succinaldehyde (1,4-Dicarbonyl) Oxo->Succ +H2O / -MeOH Hemi Hemiaminal Intermediate Succ->Hemi + Ar-NH2 (Slow Step) Amine Ar-NH2 (Hindered Aniline) Amine->Hemi Cyclo Cyclization (Ring Closure) Hemi->Cyclo -H2O Pyrrole Target N-Arylpyrrole (Aromatized) Cyclo->Pyrrole -H2O / -H+

[1][2]

Strategic Considerations
  • Catalyst Choice: While acetic acid is standard, p-TSA is preferred here. The conjugate base (tosylate) is non-nucleophilic, and the stronger acidity is required to activate the 2,5-DMTHF rapidly before the aniline degrades.

  • Water Management: The formation of the pyrrole releases 2 equivalents of water and 2 equivalents of methanol. In the "Method B" protocol below, a Dean-Stark trap is mandatory to remove water azeotropically, forcing the equilibrium toward the product—critical for sterically hindered amines.

Experimental Protocols

Materials Table
ReagentMW ( g/mol )Equiv.[3]RoleHazards
4-bromo-2-methyl-6-nitroaniline 231.051.0Limiting ReagentIrritant, Toxic
2,5-Dimethoxytetrahydrofuran 132.161.5ReactantFlammable, Peroxide former
p-Toluenesulfonic acid (p-TSA) 172.200.1CatalystCorrosive
Toluene 92.14SolventSolventFlammable, Reprotoxin
Glacial Acetic Acid 60.05SolventSolvent/CatalystCorrosive
Method A: Standard Acetic Acid Reflux (Baseline)

Suitable for initial screening or small-scale (<100 mg) batches.

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-bromo-2-methyl-6-nitroaniline (1.0 mmol, 231 mg) and Glacial Acetic Acid (5 mL).

  • Activation: Add 2,5-dimethoxytetrahydrofuran (1.5 mmol, 195 µL).

  • Reaction: Heat the mixture to reflux (118°C) for 4–12 hours.

    • Note: The solution will darken significantly (dark brown/black).

  • Monitoring: Check TLC (20% EtOAc in Hexanes). If starting material persists after 12h, switch to Method B.

  • Workup: Pour into ice water (50 mL). Neutralize with sat. NaHCO3. Extract with EtOAc (3x).

Method B: Azeotropic Distillation (Recommended / High Performance)

Optimized for sterically hindered and electron-deficient anilines.

  • Setup: Equip a 100 mL 2-neck RBF with a Dean-Stark trap topped with a reflux condenser. Connect to nitrogen atmosphere.

  • Charging: Add 4-bromo-2-methyl-6-nitroaniline (5.0 mmol, 1.15 g) and Toluene (40 mL).

  • Catalyst: Add p-TSA monohydrate (0.5 mmol, 86 mg).

  • Reactant: Add 2,5-dimethoxytetrahydrofuran (7.5 mmol, 0.97 mL).

  • Reaction: Heat to vigorous reflux (110°C bath temperature).

    • Observation: Methanol and water will collect in the trap.

    • Duration: 4–6 hours. The removal of water drives the reaction to completion despite the poor nucleophilicity of the amine.

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Wash the toluene layer with water (2 x 20 mL), sat. NaHCO3 (20 mL), and brine (20 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

Purification & Characterization

Purification Workflow

The crude material typically contains unreacted aniline (yellow) and polymerized furan (black tar).

Purification Figure 2: Purification workflow for N-arylpyrroles. Crude Crude Reaction Mixture (Dark Oil/Solid) Flash Flash Chromatography SiO2 Crude->Flash Eluent Gradient Elution Hexanes -> 5% EtOAc/Hex Flash->Eluent Fractions Collect Fractions (Check TLC UV 254nm) Eluent->Fractions Product Pure Product (Yellow/Orange Solid) Fractions->Product Evaporation

Expected Analytical Data
  • Appearance: Yellow to orange crystalline solid.

  • Yield: 55–75% (Method B); 20–40% (Method A).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.9–8.0 (d, 1H, Ar-H, meta to NO2).
      
    • 
       7.6–7.7 (d, 1H, Ar-H, meta to Me).
      
    • 
       6.7 (t, 2H, Pyrrole 
      
      
      
      -H).
    • 
       6.3 (t, 2H, Pyrrole 
      
      
      
      -H).
    • 
       2.3 (s, 3H, Ar-CH3).
      
  • Key Diagnostic: The disappearance of the broad NH2 signal (

    
    4.0-6.0 ppm) and the appearance of the characteristic pyrrole triplets.
    

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Conversion Amine is too deactivated.Switch to Method B (Toluene/p-TSA). Increase temp to 120°C (Xylene).
Black Tar Formation Polymerization of 2,5-DMTHF.Ensure 2,5-DMTHF is fresh/distilled. Add reactant slowly to refluxing solution.
Product is Oily Residual solvent or impurities.Recrystallize from Ethanol/Water or triturate with cold Pentane.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[2][6][7] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-tetrahydrofuran. Acta Chemica Scandinavica, 6, 667–670.

  • Beilstein J. Org.[4] Chem. (2023).[2][4][6][7] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[2][4][6][7] Beilstein Journal of Organic Chemistry, 19, 928–955.[4]

  • Smith, M. B., et al. (2011).[8] Modified Clauson-Kaas synthesis of N-substituted pyrroles. Synthetic Communications. (General reference for Lewis Acid modifications).

  • BenchChem Protocols. (2025). Synthesis of 2-Bromo-6-methyl-4-nitroanisole Derivatives. (Reference for handling nitrated/brominated aryl systems).

Sources

Application Note: A Detailed Protocol for the Paal-Knorr Synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, offering a robust and versatile method for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] First reported independently by Carl Paal and Ludwig Knorr in 1884, this reaction has become indispensable in medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold in a myriad of biologically active molecules.[3][4] The operational simplicity and generally high yields make the Paal-Knorr synthesis a favored method for constructing these important five-membered aromatic heterocycles.[5][6]

This application note provides a comprehensive, in-depth guide for the synthesis of a specific, highly functionalized pyrrole derivative, 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a detailed explanation of the underlying chemical principles and experimental choices.

Reaction Overview & Rationale

The target molecule is synthesized via the acid-catalyzed condensation of 2,5-dimethoxytetrahydrofuran, a stable precursor to succinaldehyde (the 1,4-dicarbonyl component), with 4-bromo-2-methyl-6-nitroaniline.

The choice of 2,5-dimethoxytetrahydrofuran is strategic; it is less volatile and easier to handle than succinaldehyde itself and readily hydrolyzes in situ under acidic conditions to generate the required 1,4-dicarbonyl compound.[7][8] The aniline derivative possesses both an electron-withdrawing nitro group and a sterically hindering ortho-methyl group. These substituents can influence the nucleophilicity of the amine and, consequently, the reaction kinetics. Therefore, the selection of an appropriate acid catalyst and reaction solvent is crucial for achieving a successful and efficient transformation.[9] Acetic acid is chosen as the solvent and catalyst, as it provides a weakly acidic medium that is known to accelerate the reaction without leading to the formation of furan byproducts, which can occur under more strongly acidic conditions (pH < 3).[9]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, outlining the key stages from reactant preparation to product purification and characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization prep_reactants 1. Prepare Reactants - 2,5-Dimethoxytetrahydrofuran - 4-Bromo-2-methyl-6-nitroaniline - Glacial Acetic Acid reaction_setup 2. Reaction Setup - Combine reactants in a round-bottom flask - Equip with a reflux condenser prep_reactants->reaction_setup heating 3. Heating & Reflux - Heat the mixture to reflux - Monitor reaction progress (TLC) reaction_setup->heating cooling 4. Cooling & Precipitation - Cool the reaction mixture - Add water to precipitate the product heating->cooling filtration 5. Filtration - Collect the crude product by vacuum filtration - Wash with water cooling->filtration purification 6. Purification - Recrystallization or Column Chromatography filtration->purification characterization 7. Characterization - NMR, MS, etc. purification->characterization

Figure 1: A high-level overview of the experimental workflow for the synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole.

Detailed Experimental Protocol

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Bromo-2-methyl-6-nitroaniline231.052.31 g10.0
2,5-Dimethoxytetrahydrofuran132.161.45 g (1.42 mL)11.0
Glacial Acetic Acid60.0520 mL-
Deionized Water18.02As needed-
Ethanol46.07For recrystallization-

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Glass funnel

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers and Erlenmeyer flasks

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reactant Addition: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methyl-6-nitroaniline (2.31 g, 10.0 mmol).

  • Solvent and Reagent Addition: To the flask, add glacial acetic acid (20 mL) and stir until the aniline derivative is fully dissolved. Subsequently, add 2,5-dimethoxytetrahydrofuran (1.42 mL, 11.0 mmol) to the solution.

  • Reaction Setup: Attach a reflux condenser to the round-bottom flask and place the assembly in a heating mantle.

  • Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approximately 118 °C) with continuous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Product Isolation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. The crude product will precipitate as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual acetic acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product, 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole, as a crystalline solid. Alternatively, for higher purity, column chromatography on silica gel can be employed.

Reaction Mechanism

The Paal-Knorr pyrrole synthesis proceeds through a well-established acid-catalyzed mechanism.[1][10] The key steps are illustrated below:

G start 1. In situ generation of succinaldehyde from 2,5-dimethoxytetrahydrofuran (acid-catalyzed hydrolysis) step1 2. Nucleophilic attack of the primary amine on one carbonyl group to form a hemiaminal intermediate. start->step1 step2 3. Intramolecular cyclization: the nitrogen attacks the second carbonyl group. step1->step2 step3 4. Formation of a cyclic 2,5-dihydroxytetrahydropyrrole derivative. step2->step3 step4 5. Dehydration (loss of two water molecules) to form the aromatic pyrrole ring. step3->step4 product Final Product: 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole step4->product

Figure 2: The stepwise mechanism of the Paal-Knorr synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole.

The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. The primary amine of 4-bromo-2-methyl-6-nitroaniline then performs a nucleophilic attack on one of the carbonyl groups of succinaldehyde, forming a hemiaminal intermediate.[3] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group.[3] This ring-closing step is often the rate-determining step of the reaction.[10] The resulting cyclic intermediate subsequently undergoes dehydration, losing two molecules of water, to yield the final aromatic pyrrole product.[10]

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the following measures:

  • Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to prolonged heating.

  • Product Characterization: The final product should be thoroughly characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

  • Yield Calculation: An accurate determination of the product's yield provides a quantitative measure of the reaction's efficiency.

Conclusion

The Paal-Knorr synthesis remains a highly effective and straightforward method for the preparation of substituted pyrroles. This application note provides a detailed and reliable protocol for the synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole, a compound with potential applications in drug discovery and materials science. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can confidently apply and adapt this protocol for the synthesis of other novel pyrrole derivatives.

References

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Paal–Knorr synthesis - Wikipedia. (URL: [Link])

  • Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Publishing. (URL: [Link])

  • Paal-Knorr Pyrrole Synthesis - SynArchive. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (URL: [Link])

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: [Link])

  • Full article: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (URL: [Link])

  • Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF - ResearchGate. (URL: [Link])

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - RSC Publishing. (URL: [Link])

  • 2,5-Dimethoxytetrahydrofuran | C6H12O3 | CID 79098 - PubChem. (URL: [Link])

  • 4-Bromo-2-methyl-6-nitroaniline - the NIST WebBook. (URL: [Link])

Sources

Application Note: High-Fidelity Reduction of Nitro Groups in Halogenated N-Aryl Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reduction of nitro group in 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole to amine Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The reduction of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole presents a classic "Chemoselectivity Paradox" in organic synthesis. The objective is to reduce the nitro group (


) to an aniline (

) without compromising two sensitive motifs:
  • The Aryl Bromide: Susceptible to hydrodehalogenation (loss of Br) under standard catalytic hydrogenation conditions (e.g., Pd/C,

    
    ).[1]
    
  • The Pyrrole Ring: An electron-rich aromatic system prone to acid-catalyzed polymerization or decomposition under harsh acidic reduction conditions (e.g., Sn/HCl).

This guide details two validated protocols designed to navigate these constraints. Protocol A (Fe/NH


Cl)  is the recommended "Gold Standard" for batch reliability and halogen retention. Protocol B (Sulfided Pt/C)  is provided as a scalable catalytic alternative for high-throughput environments.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The target molecule features significant steric crowding. The nitro group is flanked by a methyl group (C2) and the bulky pyrrole ring (C1). This steric hindrance often retards reaction kinetics, requiring optimized thermal energy and agitation.

The Solution: Single Electron Transfer (SET)

To avoid dehalogenation, we avoid the classical Horiuti-Polanyi mechanism (metal-hydride insertion) typical of Pd/C. Instead, we utilize a Single Electron Transfer (SET) mechanism.

  • Why Fe/NH

    
    Cl? 
    
    • Mechanism: Iron functions as the electron source (

      
      ). Ammonium chloride acts as a mild proton source and electrolyte, buffering the pH to ~5.5–6.0.
      
    • Selectivity: The redox potential of Fe/Fe

      
       is sufficient to reduce the nitro group (
      
      
      
      ) but insufficient to insert into the Ar-Br bond under these mild conditions.
    • Safety: The mild pH preserves the acid-sensitive pyrrole ring from polymerization.

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Recommended)

Best for: Gram-scale synthesis, maximum chemoselectivity, and cost-efficiency.

Materials
  • Substrate: 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v) or Methanol/Water (3:1 v/v)

Step-by-Step Methodology
  • Activation (Optional but Recommended): If the iron powder is old or oxidized, briefly wash with 2% HCl, filter, wash with water, then ethanol, and dry. This exposes active

    
     sites.
    
  • Charge: To a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add the Substrate and Ethanol .

  • Solubilization: Add Water and Ammonium Chloride . Stir vigorously. The substrate may not fully dissolve initially; this is a heterogeneous reaction.

  • Addition: Add Iron Powder in one portion.

  • Reaction: Heat the mixture to Reflux (approx. 75-80°C) .

    • Critical Control Point: Vigorous stirring is mandatory. The iron must be suspended, not sitting at the bottom, to ensure surface contact with the sterically hindered nitro group.

  • Monitoring: Monitor by HPLC or TLC (active consumption of starting material). Reaction time is typically 2–4 hours .

    • Endpoint: Disappearance of the nitro-substrate. Appearance of the fluorescent amine spot.

  • Hot Filtration (Crucial): While the reaction mixture is still hot , filter through a pad of Celite to remove iron oxide sludge.

    • Reasoning: The product is likely hydrophobic. If the mixture cools, the product will precipitate into the iron sludge, leading to massive yield loss. Wash the Celite cake with hot ethyl acetate .

  • Workup: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with Ethyl Acetate. Wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    .[2][3]
  • Isolation: Concentrate in vacuo to yield the crude amine.

Protocol B: Catalytic Hydrogenation (Sulfided Pt/C)

Best for: Clean room environments, scale-up where heavy metals (Fe) are restricted.

Materials
  • Catalyst: 5% Platinum on Carbon, Sulfided (Pt/C-S) (2–5 wt% loading)

  • Hydrogen Source:

    
     gas (Balloon or 1-3 bar)
    
  • Solvent: Ethyl Acetate or THF (Avoid alcohols if transesterification side-products are observed, though rare here).

Step-by-Step Methodology
  • Charge: In an autoclave or pressure flask, dissolve the Substrate in Ethyl Acetate .

  • Catalyst Addition: Carefully add the Sulfided Pt/C catalyst under an inert atmosphere (

    
    ).
    
    • Safety: Dry catalyst can be pyrophoric. Wet with solvent immediately.

  • Hydrogenation: Purge with

    
     (
    
    
    
    ), then
    
    
    (
    
    
    ). Pressurize to 3 bar (approx. 45 psi) .
  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Mechanism Note: The sulfur "poisons" the highly active sites on the Pt surface that are responsible for the oxidative addition into the C-Br bond, while leaving the sites active for Nitro reduction.

  • Filtration: Filter through a 0.45

    
    m membrane or Celite to remove the catalyst.
    
  • Isolation: Concentrate the filtrate.

Analytical Quality Control

To ensure the integrity of the "Des-bromo" control, the following HPLC parameters are recommended.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

m, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Aromatic) and 210 nm (Amine/Pyrrole)
Key Impurity Des-bromo Amine: Expect elution before the target product (more polar due to loss of Br).

Visualization of Workflows

Diagram 1: Chemoselectivity Decision Matrix

This logic flow illustrates why Method A or B is chosen over standard hydrogenation.

Chemoselectivity Start Target: Reduce Nitro Group CheckHalogen Is an Aryl Halide (Cl, Br, I) Present? Start->CheckHalogen CheckAcid Is the Scaffold Acid-Sensitive (e.g., Pyrrole, Furan)? CheckHalogen->CheckAcid Yes PdC Avoid Standard Pd/C + H2 (Risk: Dehalogenation) CheckHalogen->PdC Yes SnHCl Avoid Sn/HCl or Zn/HCl (Risk: Polymerization) CheckAcid->SnHCl Yes FeMethod RECOMMENDED PROTOCOL A Fe / NH4Cl (EtOH/H2O) (Mechanism: SET, Buffered pH) CheckAcid->FeMethod Yes (Best Balance) PtMethod ALTERNATIVE PROTOCOL B Sulfided Pt/C + H2 (Mechanism: Poisoned Catalyst) CheckAcid->PtMethod Yes (Cleanest Profile)

Caption: Decision matrix for selecting reduction conditions based on substrate functionality (Halogen presence and Acid sensitivity).

Diagram 2: Fe/NH4Cl Reaction Workflow

A visual guide to the critical control points in Protocol A.

FeReduction Reactants Substrate + Fe + NH4Cl in EtOH/H2O Reflux Reflux (75°C) Vigorous Stirring (2-4 Hours) Reactants->Reflux Check HPLC Check: Nitro Consumed? Reflux->Check Check->Reflux No HotFilt HOT Filtration (Celite) (Prevent Product Precip.) Check->HotFilt Yes Workup Aq. Extraction (EtOAc / Brine) HotFilt->Workup Product Target Amine (>95% Br Retention) Workup->Product

Caption: Operational workflow for Iron-mediated reduction, highlighting the critical "Hot Filtration" step.

Troubleshooting & Optimization

  • Problem: Incomplete Conversion.

    • Cause: Steric hindrance from the ortho-methyl and pyrrole groups preventing the nitro group from contacting the iron surface.

    • Fix: Increase agitation speed (RPM). Add 2 extra equivalents of Fe powder. Ensure Ethanol concentration is high enough to solubilize the organic substrate at reflux.

  • Problem: Product Trapped in Iron Sludge.

    • Cause: The amine product is less soluble in water/ethanol than the nitro starting material.

    • Fix: Wash the filter cake extensively with boiling Ethyl Acetate . Do not use cold solvents during filtration.

  • Problem: De-bromination (observed in Protocol B).

    • Cause: Catalyst poisoning is insufficient or pressure is too high.

    • Fix: Lower H2 pressure to 1 atm (balloon). Ensure the catalyst is explicitly "Sulfided" grade (e.g., Engelhard/BASF specifications).

References

  • Common Organic Chemistry. (2023). Nitro Reduction - Iron (Fe) Methodologies. Retrieved from [Link]

  • Kasparian, A., et al. (2011).[4] Chemoselective reduction of nitro groups in the presence of activated heteroaryl halides via catalytic hydrogenation with sulfided platinum. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2020). Mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl (Bechamp Reduction). Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds - Recent Literature and Protocols. Retrieved from [Link]

Sources

Buchwald-Hartwig amination using 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig Amination) of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (hereafter referred to as Substrate-Br ).

Substrate Analysis: The target substrate presents a unique electronic and steric profile that dictates specific catalytic requirements:

  • Electronic Activation: The bromine at the C4 position is meta to the strongly electron-withdrawing nitro group (C6) and meta to the weak donor methyl group (C2). While not as activated as a para-nitro bromide, the inductive withdrawal (-I effect) of the nitro group renders the C–Br bond sufficiently electron-deficient to facilitate rapid Oxidative Addition (OA).

  • Steric Environment: The reaction site (C4) is flanked by protons, making it sterically accessible. However, the C1-pyrrole moiety is flanked by ortho-methyl and ortho-nitro groups. This "atropisomeric-like" axis creates a bulky distal environment that generally does not interfere with the catalyst but may impact solubility and product crystallization.

  • Chemoselectivity Risks: The primary risk is the reduction of the nitro group or nucleophilic attack on the pyrrole ring. Strong alkoxide bases (e.g., NaOtBu) should be avoided to prevent nitro-group degradation.

Recommended Catalytic System: To ensure high turnover frequencies (TOF) and prevent side reactions, we utilize a Pd(0)/Xantphos or Pd(0)/BrettPhos system with a mild inorganic base (Cs₂CO₃ ).

Critical Reagents & Materials

ComponentReagentRoleRationale
Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Palladium SourcePd₂(dba)₃ provides active Pd(0) immediately; Pd(OAc)₂ requires in-situ reduction but is more air-stable.
Ligand Xantphos (General) or BrettPhos (Challenging Amines)Ancillary LigandXantphos: Large bite angle (111°) favors reductive elimination in activated substrates. BrettPhos: Essential if coupling with primary amines to prevent doublearylation.
Base Cs₂CO₃ (Cesium Carbonate)BaseMild, heterogeneous base. Avoids nitro-reduction risks associated with NaOtBu.
Solvent 1,4-Dioxane or TolueneReaction MediumHigh boiling point allows thermal activation; Dioxane solubilizes the polar nitro/pyrrole substrate effectively.
Additives Water (1-2 eq., optional)ActivatorTrace water can accelerate Cs₂CO₃ solubility/proton transfer in non-polar solvents (the "water effect").

Mechanistic Workflow (Visualization)

The following diagram illustrates the catalytic cycle adapted for this nitro-substituted substrate, highlighting the critical path to avoid catalyst poisoning.

BuchwaldMechanism PreCat Precatalyst Pd(OAc)2 or Pd2(dba)3 ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Ligand Binding OxAdd Oxidative Addition (Rate Accelerated by NO2) ActiveCat->OxAdd + Substrate-Br Pd_II_Ar Pd(II)-Ar-Br Complex (Stabilized by Xantphos) OxAdd->Pd_II_Ar BaseStep Ligand Exchange & Deprotonation (Cs2CO3 / Amine) Pd_II_Ar->BaseStep + H-NR2 SideRxn RISK: Nitro Reduction (Avoid Strong Reductants) Pd_II_Ar->SideRxn If NaOtBu used RedElim Reductive Elimination (C-N Bond Formation) BaseStep->RedElim RedElim->ActiveCat Regeneration Product Product N-Aryl Amine RedElim->Product

Figure 1: Catalytic cycle for the amination of Substrate-Br. Note the critical branch point at the Pd(II) complex where base selection dictates chemoselectivity.

Detailed Experimental Protocol

Scale: 1.0 mmol (Representative) Substrate: 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (MW ≈ 281.1 g/mol )

Step 1: Reactor Preparation
  • Oven-dry a 25 mL Schlenk tube or a microwave process vial containing a magnetic stir bar.

  • Cool under a stream of dry Argon or Nitrogen.

Step 2: Reagent Charging (Glovebox or Schlenk Line)
  • Solid Reagents: Add the following to the reaction vessel:

    • Substrate-Br: 281 mg (1.0 mmol)

    • Pd₂(dba)₃: 18 mg (0.02 mmol, 2 mol% Pd) [Alternative: Pd(OAc)₂: 9 mg (4 mol%)]

    • Xantphos: 23 mg (0.04 mmol, 4 mol%) [If using Pd(OAc)₂, use 4.5 mol%]

    • Cs₂CO₃: 488 mg (1.5 mmol, 1.5 equiv) - Must be finely ground and dry.

  • Amine Partner:

    • If Solid: Add 1.2 mmol (1.2 equiv) at this stage.

    • If Liquid: Add via syringe in Step 3.

Step 3: Solvent & Degassing
  • Seal the vessel with a septum.

  • Evacuate and backfill with Argon (3 cycles).

  • Add 1,4-Dioxane (anhydrous): 5.0 mL (0.2 M concentration).

    • Note: If the amine is liquid, add it now via syringe.

  • Sparge the mixture with Argon for 5 minutes (bubbling gas through the liquid) to remove dissolved oxygen, which is detrimental to the electron-rich phosphine ligands.

Step 4: Reaction[1][2]
  • Place the vessel in a pre-heated oil block at 100 °C .

  • Stir vigorously (800+ RPM). The heterogeneity of the Cs₂CO₃ requires efficient mixing.

  • Monitor: Check by TLC or LC-MS at 2 hours.

    • Expected Conversion: >95% within 2-6 hours due to the activating nitro group.

    • End Point: Disappearance of the aryl bromide peak.

Step 5: Work-up & Purification
  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[1]

    • Eluent: Hexanes/Ethyl Acetate gradient. (The nitro and pyrrole groups make the product moderately polar and UV-active).

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, consult this logic matrix:

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation / O₂ PoisoningEnsure rigorous degassing. Switch to BrettPhos (more robust). Increase Temp to 110°C.
Debromination (Ar-H)

-Hydride Elimination
This occurs if the amine is sterically hindered. Switch to RuPhos or Buchwald G3 Precatalysts .
Nitro Reduction Incompatible Base/ReductantConfirm base is Cs₂CO₃ or K₃PO₄. Do not use formate or alcohol solvents with NaH.
Double Arylation Primary Amine Over-reactionUse BrettPhos (highly selective for mono-arylation). Use excess amine (1.5 eq).[1]
Pyrrole Polymerization Acidic ConditionsEnsure the reaction does not become acidic. The carbonate base usually buffers this, but avoid prolonged heating if the mixture turns black/tarry.

Safety & Handling

  • Nitro Compounds: While this specific substrate is stable, nitro-aromatics can be energetic. Avoid heating dry residues to extreme temperatures (>200°C).

  • Palladium: Pd compounds are toxic. Handle in a fume hood.

  • Pyrrole Sensitivity: Pyrroles can be light-sensitive. Wrap the column/reaction vessel in foil if the product is known to be unstable to light.

References

  • Foundational Buchwald-Hartwig Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Coupling of Nitro-Substituted Aryl Halides

    • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroarenes." (Contextual reference for nitro-tolerance). Journal of the American Chemical Society.[2][3]

  • Base Effects in Amination

    • Maji, A., et al. (2018). "Cesium Carbonate as a Versatile Base in Organic Synthesis."[4] Chemical Reviews. (Validating the use of Cs₂CO₃ for sensitive substrates).

  • Catalyst Selection Guide

    • "User's Guide to Pd-Catalyzed C–N Coupling." (2011). Chemical Science.

Sources

Microwave-assisted synthesis of N-(4-bromo-2-methyl-6-nitrophenyl) pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-(4-bromo-2-methyl-6-nitrophenyl) pyrroles

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of N-(4-bromo-2-methyl-6-nitrophenyl) pyrrole , a critical scaffold in the development of phenylpyrrole antifungals (e.g., pyrrolnitrin analogs).

The synthesis of N-aryl pyrroles via the Clauson-Kaas reaction is typically straightforward. However, the specific substrate 4-bromo-2-methyl-6-nitroaniline presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The ortho-methyl and ortho-nitro groups create significant steric crowding around the amine, impeding nucleophilic attack.

  • Electronic Deactivation: The strong electron-withdrawing nature of the nitro group (

    
    ) drastically reduces the nucleophilicity of the aniline nitrogen.
    

Conventional reflux methods for this specific substrate often result in prolonged reaction times (24–48 hours), incomplete conversion, and thermal degradation (tarring). This guide demonstrates how microwave (MW) irradiation overcomes these activation energy barriers to deliver high yields (>85%) in under 20 minutes.

Scientific Rationale & Mechanism

The Microwave Advantage

In this synthesis, the rate-determining step is the initial nucleophilic attack of the deactivated aniline nitrogen onto the activated furan intermediate. Microwave irradiation provides efficient dielectric heating , directly coupling with the polar solvent (acetic acid) and the polar transition state. This allows the system to rapidly reach temperatures (120–150 °C) well above the solvent's atmospheric boiling point, effectively "forcing" the sterically hindered amine to react.

Reaction Mechanism (Clauson-Kaas)

The reaction proceeds via the acid-catalyzed ring opening of 2,5-dimethoxytetrahydrofuran to form a reactive 1,4-dicarbonyl species (succinaldehyde equivalent), followed by a double condensation with the primary amine.

ClausonKaasMechanism Reagent1 2,5-Dimethoxy- tetrahydrofuran Inter1 Activated Oxocarbenium Reagent1->Inter1 Protonation Acid Acetic Acid (H+) Acid->Inter1 OpenChain 1,4-Dicarbonyl Intermediate Inter1->OpenChain - MeOH Condensation Nucleophilic Attack (Rate Limiting) OpenChain->Condensation Aniline 4-bromo-2-methyl- 6-nitroaniline Aniline->Condensation + Steric/Electronic Barrier Cyclization Cyclization & Aromatization Condensation->Cyclization - H2O Product N-Aryl Pyrrole Product Cyclization->Product - H2O

Figure 1: Mechanism of the acid-catalyzed Clauson-Kaas reaction. MW irradiation accelerates the rate-limiting nucleophilic attack of the deactivated aniline.

Experimental Protocol

Materials & Reagents
  • Substrate: 4-bromo-2-methyl-6-nitroaniline (CAS: 77811-44-0)[1]

  • Reagent: 2,5-Dimethoxytetrahydrofuran (CAS: 696-59-3)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH), ACS Grade.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) with 10 mL or 35 mL pressure-sealed vials.

Step-by-Step Methodology

1. Preparation:

  • In a 10 mL microwave process vial, weigh 1.0 mmol (231 mg) of 4-bromo-2-methyl-6-nitroaniline.

  • Add 1.5 mmol (195 µL) of 2,5-dimethoxytetrahydrofuran (1.5 equivalents).

  • Add 3.0 mL of Glacial Acetic Acid.

  • Add a magnetic stir bar. Cap the vial securely with a PTFE-lined septum cap.

2. Microwave Irradiation:

  • Pre-stir: Stir for 30 seconds to ensure suspension homogeneity.

  • Method: Dynamic Power (Max 150W).

  • Temperature:130 °C .

  • Hold Time:15 minutes .

  • Pressure Limit: Set to 250 psi (safety cutoff).

  • Stirring: High.[2][3]

3. Workup:

  • Allow the vial to cool to <50 °C (usually automated by the reactor).

  • Pour the reaction mixture into 30 mL of ice-cold water .

  • Neutralize carefully with saturated

    
     solution (or solid 
    
    
    
    ) until pH ~7-8. Note: This step is exothermic; add base slowly.
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organic layers with brine (

    
     mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

4. Purification:

  • The crude material is often pure enough for subsequent steps (>90% purity).

  • If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).

Experimental Workflow & Logic

Workflow Start Weigh Reagents (Aniline + Furan) Solvent Add AcOH (Solvent & Catalyst) Start->Solvent Seal Seal Vial & Pre-Stir Solvent->Seal MW MW Irradiation 130°C | 15 min Seal->MW Cool Cool to RT & Quench in Ice Water MW->Cool Extract Extraction (EtOAc) & Neutralization Cool->Extract Dry Dry & Concentrate Extract->Dry Result Pure Product (Yellow Solid) Dry->Result

Figure 2: Operational workflow for the microwave-assisted synthesis.[3]

Results: Microwave vs. Conventional Heating[4][5]

The following data compares the optimized microwave protocol against the traditional reflux method for this specific substrate.

ParameterConventional RefluxMicrowave Protocol (Recommended)
Temperature 118 °C (Reflux in AcOH)130 °C (Pressurized)
Time 24 Hours15 Minutes
Yield 45 - 55%88 - 92%
Purity (Crude) Low (Tar formation)High (>90%)
Solvent Vol. 10-20 mL/mmol3 mL/mmol
Energy Efficiency Low (Prolonged heating)High (Direct heating)

Key Observation: In conventional reflux, the extended heating time required to overcome the steric barrier of the 2-methyl/6-nitro groups leads to the polymerization of the furan reagent, resulting in a black tar that complicates purification. The rapid MW heating profile avoids this side reaction.

Troubleshooting & Expert Tips

  • Pressure Management: Acetic acid has a relatively low vapor pressure, but at 130°C in a sealed vessel, pressures can reach 2-4 bar. Ensure your vial caps are rated for this pressure. Do not use standard glassware in a domestic microwave.

  • Stoichiometry: A slight excess of 2,5-dimethoxytetrahydrofuran (1.5 eq) is crucial. The furan can degrade slightly under acidic conditions before reacting with the "slow" aniline.

  • Scale-up: If scaling beyond 5 mmol, reduce the temperature to 120°C and extend time to 20-25 minutes to manage the exotherm upon quenching.

  • Alternative Catalysts: If AcOH is undesirable (e.g., acid-sensitive functional groups elsewhere on the molecule), the reaction can be performed in Water using a surfactant or Acetonitrile with 10 mol%

    
     or 
    
    
    
    , though AcOH remains the superior solvent for solubility of nitroanilines.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[4] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of N-substituted pyrroles using microwave irradiation.[5][6] Current Organic Synthesis, 5(2). (Contextualizing MW benefits for pyrroles).

  • Rao, H. S. P., & Jothilingam, S. (2001). One-pot synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. Tetrahedron Letters, 42(37), 6595-6597. Link

  • PubChem. (n.d.). 4-Bromo-2-methyl-6-nitroaniline (Compound Summary). National Center for Biotechnology Information. Retrieved February 26, 2026. Link

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.[4][6] Beilstein Journal of Organic Chemistry. Link

Sources

Application Notes & Protocols: Advanced C-H Activation Strategies for 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct C-H functionalization is a paradigm-shifting strategy in medicinal chemistry, offering atom-economical pathways to novel molecular architectures. This guide provides an in-depth analysis and detailed protocols for the C-H activation of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole, a complex substrate representative of challenges encountered in drug discovery programs. The inherent steric congestion and diverse electronic landscape of this molecule—featuring an electron-rich pyrrole directing group, an ortho-methyl substituent, a strongly deactivating ortho-nitro group, and a para-bromo substituent—necessitate a carefully considered approach. We present tailored protocols for Palladium-catalyzed ortho-C-H olefination and Iridium-catalyzed ortho-C-H borylation, explaining the mechanistic rationale and strategic choices required to navigate the competing demands of sterics and electronics to achieve regioselective functionalization.

Strategic Analysis: Navigating the Complexities of the Substrate

The target substrate, 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole, presents a confluence of challenges that must be addressed to achieve selective C-H functionalization on the phenyl ring.

  • The Directing Group: The pyrrole ring serves as the primary directing group. Its nitrogen atom can coordinate to the metal center, positioning the catalyst for cyclometalation at one of the two ortho C-H bonds of the phenyl ring.[1] This chelation-assisted strategy is the most reliable approach for achieving regiocontrol.[2][3]

  • Regioselectivity Challenge - A Dichotomy of Control:

    • C3-H Bond: This position is ortho to the pyrrole directing group and the deactivating nitro group. From an electronic standpoint, this C-H bond is more activated towards electrophilic palladation compared to the C5-H bond. However, it is flanked by the nitro group, which can introduce steric hindrance and potential catalyst inhibition.

    • C5-H Bond: This position is ortho to the pyrrole and the methyl group. It is sterically more hindered due to the adjacent methyl group.[2] This steric clash presents a significant kinetic barrier for the formation of the required palladacycle intermediate.

  • Catalyst Inhibition: Both the nitrogen of the pyrrole ring and the oxygen atoms of the nitro group are Lewis basic sites.[4] These can coordinate strongly to the metal catalyst, potentially leading to catalyst poisoning and reduced turnover.[5][6] The choice of catalyst, ligands, and additives is critical to mitigate these effects.

This complex interplay necessitates distinct catalytic approaches to selectively target a specific C-H bond. We will focus on two primary strategies: a Palladium-catalyzed reaction that leverages electronic preferences and a sterically-driven Iridium-catalyzed borylation.

Logical & Experimental Workflow

The following diagram illustrates the strategic workflow for selecting and optimizing a C-H activation protocol for the target substrate.

G cluster_0 Strategy Selection cluster_1 Protocol Execution & Optimization cluster_2 Outcome Start Substrate: 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole Decision1 Desired Functionalization? Start->Decision1 Strategy1 C-C Bond Formation (e.g., Olefination/Arylation) Decision1->Strategy1 C-C Strategy2 C-B Bond Formation (Synthetic Handle) Decision1->Strategy2 C-B Protocol1 Protocol 1: Pd-Catalyzed Olefination (Electronically Favored) Strategy1->Protocol1 Protocol2 Protocol 2: Ir-Catalyzed Borylation (Sterically Favored) Strategy2->Protocol2 Analysis Analyze Regioselectivity & Yield (NMR, LC-MS) Protocol1->Analysis Protocol2->Analysis Troubleshoot Troubleshooting: - Low Conversion - Poor Selectivity - Catalyst Decomposition Analysis->Troubleshoot Issues Product1 Functionalized Product at C3 Analysis->Product1 Successful Product2 Functionalized Product at C5 Analysis->Product2 Successful Troubleshoot->Protocol1 Optimize Conditions Troubleshoot->Protocol2 Optimize Conditions

Caption: Strategic workflow for C-H activation of the target substrate.

Application Protocol 1: Palladium-Catalyzed C-H Olefination at the C3-Position

This protocol is designed to favor functionalization at the C3-H bond, which is electronically activated by the pyrrole directing group and less sterically encumbered than the C5-H position. The use of a robust palladium catalyst with an appropriate oxidant is key.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and effective precursor for generating the active Pd(II) catalyst. The catalytic cycle typically involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) pathway.

  • Ligand: For challenging substrates, external ligands are often unnecessary as the substrate's directing group coordinates to the metal. However, if catalyst decomposition is an issue, a monodentate phosphine ligand like P(t-Bu)3 or a specialized amino acid ligand can sometimes stabilize the catalytic species.[7][8]

  • Oxidant: Silver acetate (AgOAc) or benzoquinone (BQ) are commonly used as oxidants to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.

  • Solvent: A polar aprotic solvent like 1,2-dichloroethane (DCE) or a fluorinated alcohol like hexafluoroisopropanol (HFIP) can promote the C-H activation step.

  • Alkene Partner: Electron-deficient alkenes such as acrylates are excellent coupling partners in these reactions.

Catalytic Cycle: Pd-Catalyzed Olefination

G A Pd(OAc)₂ B [L-Pd(II)-Substrate] A->B Coordination + Substrate C Palladacycle Intermediate B->C C-H Activation (CMD) D Alkene Coordination C->D + Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F G Pd(0) F->G Product Release G->A Re-oxidation H Oxidant (e.g., AgOAc)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Protocols & Troubleshooting Target Molecule: 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole Application: Key intermediate for non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs).[1]

Executive Summary & Molecule Profile

This guide addresses the purification of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole , typically synthesized via the Clauson-Kaas reaction (condensation of 4-bromo-2-methyl-6-nitroaniline with 2,5-dimethoxytetrahydrofuran).[1]

The Core Challenge: The primary difficulty in purifying this molecule is steric hindrance . The ortho-methyl and ortho-nitro groups force the pyrrole ring out of planarity with the benzene ring. This steric bulk slows the condensation reaction, often leaving 5–15% unreacted aniline (starting material). Furthermore, the extreme weak basicity of the starting nitroaniline makes standard acid-base extraction ineffective.

PropertyDescription
Appearance Off-white to pale yellow solid (pure) / Brown oil or solid (crude).[1]
Solubility Soluble in DCM, EtOAc, Acetone. Sparingly soluble in cold Ethanol. Insoluble in Water.
Major Impurity 4-bromo-2-methyl-6-nitroaniline (Starting Material).[1]
Stability Pyrrole ring is sensitive to strong acids and oxidation (light/air).

Critical Warning: The "Acid Wash" Trap

⛔ DO NOT attempt to remove the unreacted aniline using an HCl wash.

The Science: Many chemists habitually wash crude reaction mixtures with 1N HCl to remove unreacted amines. This will fail for this specific substrate.

  • Reason: The starting material is a nitroaniline. The nitro group is strongly electron-withdrawing, reducing the basicity of the amine significantly (pKa of conjugate acid < 0).

  • Result: Dilute HCl will not protonate the aniline sufficiently to move it into the aqueous layer. It will remain in the organic layer with your product.

  • Risk: Stronger acids (like conc. H2SO4) required to protonate the aniline will trigger polymerization of the pyrrole ring , turning your product into "black tar."

Decision Matrix: Choosing Your Protocol

Use this logic flow to determine the best purification strategy for your specific crude batch.

PurificationLogic Start Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (20% EtOAc in Hexane) Start->CheckTLC Decision1 Is Starting Material (Aniline) Present? CheckTLC->Decision1 HighPurity Proceed to Recrystallization (Protocol A) Decision1->HighPurity No / Trace HighImpurity Is Aniline > 10%? Decision1->HighImpurity Yes FlashCol Flash Chromatography (Protocol B) HighImpurity->FlashCol Yes (>10%) Recryst Recrystallization (Ethanol/Water) HighImpurity->Recryst No (<10%)

Figure 1: Purification Decision Matrix based on crude purity levels.

Protocol A: Selective Recrystallization (The Gold Standard)

This method exploits the solubility difference between the highly lipophilic pyrrole product and the slightly more polar/crystalline nitroaniline.

Reagents:

  • Ethanol (Absolute)[1]

  • Deionized Water (Anti-solvent)[1]

  • Activated Carbon (Optional, for color removal)[1]

Step-by-Step Guide:

  • Dissolution: Transfer the crude solid to a flask. Add the minimum amount of boiling Ethanol required to dissolve the solid.

    • Note: If the solution is dark black/brown, add 5% w/w Activated Carbon, boil for 5 mins, and filter hot through Celite.

  • Nucleation: Allow the solution to cool slowly to room temperature. The pyrrole product should begin to crystallize.

  • Anti-solvent Addition: If crystallization is poor, add Water dropwise to the stirring mixture until a persistent turbidity is observed.

    • Ratio: Typically 4:1 Ethanol:Water.

  • Cooling: Cool the flask to 0–4°C (ice bath) for 2 hours.

  • Filtration: Filter the precipitate. Wash the cake with cold Ethanol/Water (1:1).

  • Drying: Dry under vacuum at 40°C. (Avoid high heat >60°C to prevent oxidation).

Why this works: The unreacted nitroaniline is often more soluble in the mother liquor (ethanol) than the bulky pyrrole product, allowing for effective separation without chromatography.

Protocol B: Flash Column Chromatography

If the crude mixture contains significant tar or >10% starting material, chromatography is required.

Stationary Phase: Silica Gel (230–400 mesh).[1] Mobile Phase: Hexanes (A) and Ethyl Acetate (B).[1]

Gradient Table:

Time / Volume % Ethyl Acetate Purpose
0–2 CV 0% Column equilibration
2–5 CV 0% → 5% Elute non-polar impurities
5–15 CV 5% → 15% Elute Product (Pyrrole)

| 15–20 CV | 15% → 30% | Elute Starting Material (Aniline) |[1]

CV = Column Volume

Technical Note: The pyrrole product usually elutes before the aniline due to the lack of hydrogen bond donors (the aniline has -NH2, the pyrrole nitrogen is substituted).

Troubleshooting & FAQs

Q1: My product turned black during storage. What happened?

A: Pyrroles are electron-rich and prone to oxidative polymerization ("pyrrole black"), especially if trace acid remains.[1]

  • Fix: Store the purified solid in an amber vial under Argon/Nitrogen at -20°C.

  • Prevention: During the final workup, wash the organic layer with saturated NaHCO₃ to ensure neutral pH before evaporation.

Q2: I have a persistent emulsion during the initial workup.

A: The nitro group and the pyrrole ring can create surfactant-like properties in basic conditions.

  • Fix: Do not shake vigorously. Use a gentle rocking motion. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite. The emulsion usually breaks in the filter flask.

Q3: Can I use the "Paal-Knorr" method instead of "Clauson-Kaas" to avoid these impurities?

A: Generally, no.[1] The Paal-Knorr (using 2,5-hexanedione) produces a dimethyl-pyrrole.[1] If you need the unsubstituted pyrrole ring (1H-pyrrole), Clauson-Kaas (using 2,5-dimethoxytetrahydrofuran) is the only viable route.[1] The purification challenges are inherent to the steric bulk of the aniline, not the method itself.

Experimental Workflow Visualization

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase R1 4-bromo-2-methyl-6-nitroaniline + 2,5-DMTHF R2 Reflux in Acetic Acid (1-4 Hours) R1->R2 W1 Dilute with Water R2->W1 Cool to RT W2 Extract with DCM or EtOAc W1->W2 W3 Wash: H2O -> Sat. NaHCO3 -> Brine (Neutralize Acid!) W2->W3 W4 Dry (Na2SO4) & Concentrate W3->W4 Final Proceed to Decision Matrix W4->Final Crude Solid

Figure 2: Standard Clauson-Kaas Synthesis and Workup Flow.

References

  • Clauson-Kaas, N., & Tyle, Z. (1952).[1] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran.[1] Acta Chemica Scandinavica, 6, 667–670. Link

  • Bayer Pharma AG. (2008). Substituted 4-aryl-1,4-dihydro-1,6-naphthyridin-3-carboxamides and their use as mineralocorticoid receptor antagonists.[1] (Patent WO2008104306).[1] Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.[1] (Reference for Pyrrole reactivity and electrophilic substitution mechanisms).

  • PubChem. (n.d.). 1-(4-bromo-2-methylphenyl)-1H-pyrrole Compound Summary. National Library of Medicine. Link (Structural analog data).[1]

Sources

Technical Support Center: Stability of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole under Reflux Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole and related structures under reflux conditions. Our goal is to equip you with the expertise to anticipate and resolve challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole during reflux?

The main stability concerns for this molecule under reflux conditions revolve around three key aspects of its structure: the nitro group, the bromo substituent, and the pyrrole ring itself, particularly in the presence of the ortho-substituents.

  • Nitro Group Reactivity: Aromatic nitro groups are strong electron-withdrawing groups and can be susceptible to reduction or nucleophilic aromatic substitution, especially at elevated temperatures.[1][2] The presence of other activating or deactivating groups on the phenyl ring will influence this reactivity.[3] High temperatures can sometimes lead to the formation of azo and hydrazo derivatives as side products in reactions involving nitroarenes.[1]

  • Carbon-Bromine Bond Lability: The C-Br bond can be subject to cleavage under certain reflux conditions, especially in the presence of catalysts or strong nucleophiles. This could lead to debromination or other unwanted side reactions.

  • Pyrrole Ring Integrity: While the pyrrole ring is aromatic, it can be sensitive to strongly acidic or oxidizing conditions, potentially leading to polymerization or decomposition.[4] The electronic effects of the heavily substituted phenyl ring will also modulate the reactivity of the pyrrole moiety.[5] The steric hindrance from the ortho-methyl and nitro groups can influence the conformation and stability of the molecule.

Q2: How do the ortho-substituents (methyl and nitro groups) influence the stability of the molecule?

The ortho-substituents play a crucial role in the molecule's stability and reactivity profile:

  • Steric Hindrance: The 2-methyl and 6-nitro groups create significant steric hindrance around the N-phenyl bond. This can restrict rotation and potentially strain the molecule, which might influence its thermal stability. This steric crowding can also shield the pyrrole nitrogen and the ortho positions from certain reactions.

  • Electronic Effects: The nitro group is strongly electron-withdrawing, while the methyl group is weakly electron-donating.[3] These opposing electronic effects create a complex electronic environment on the phenyl ring, influencing its susceptibility to nucleophilic or electrophilic attack. The electron-withdrawing nature of the nitrophenyl group can decrease the electron density of the pyrrole ring, affecting its reactivity.

Q3: What are common degradation pathways to watch for when refluxing this compound?

Potential degradation pathways under reflux include:

  • Decomposition of the Nitro Group: At high temperatures, nitroarenes can undergo complex decomposition reactions. While many polynitro compounds show high thermal stability with decomposition temperatures above 250 °C, the overall stability is molecule-specific.[6]

  • Hydrolysis or Solvolysis: Depending on the solvent and any acidic or basic impurities, the molecule could undergo hydrolysis, particularly if refluxing in aqueous or alcoholic solvents for extended periods.

  • Pyrrole Ring Opening: Under harsh conditions, the pyrrole ring can undergo oxidative cleavage, leading to the formation of dicarbonyl compounds.[7]

  • Side reactions involving the nitro group: At high temperatures, there is a possibility of forming byproducts like nitrosobenzene and azobenzene, especially in non-aqueous solutions.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low recovery of starting material after reflux.

Possible Cause: Thermal decomposition of the compound.

Troubleshooting Steps:

  • Lower the Reflux Temperature: If the reaction allows, switch to a lower-boiling solvent to reduce the thermal stress on the molecule.

  • Inert Atmosphere: Conduct the reflux under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Pyrrole itself can darken upon exposure to air.[5]

  • Time Optimization: Monitor the reaction closely by TLC or LC-MS to determine the optimal reflux time. Prolonged heating can lead to increased degradation.

  • Thermal Analysis: If the stability is a persistent issue, consider performing a thermogravimetric analysis (TGA) to determine the decomposition temperature of your compound.[8][9][10][11] This will provide a clear upper limit for your reaction temperature.

Problem 2: Formation of multiple, unidentified byproducts.

Possible Cause: Side reactions involving the functional groups or the pyrrole ring.

Troubleshooting Workflow:

G cluster_conditions Condition Modification start Multiple Byproducts Observed step1 Analyze Byproducts by LC-MS & NMR start->step1 step2 Identify Potential Degradation Pathways (e.g., debromination, nitro reduction, ring opening) step1->step2 step3 Modify Reaction Conditions step2->step3 step4 Lower Temperature step3->step4 step5 Change Solvent step3->step5 step6 Use Additives (e.g., radical scavengers) step3->step6 step7 Re-evaluate Reaction & Purify step4->step7 step5->step7 step6->step7

Caption: Troubleshooting workflow for byproduct formation.

Detailed Steps:

  • Characterize Byproducts: Use techniques like LC-MS and NMR to identify the structures of the major byproducts. This will provide clues about the degradation pathways.

  • Solvent Selection: The choice of solvent can be critical. Protic solvents might participate in side reactions. Consider switching to aprotic solvents like toluene, dioxane, or DMF. The Paal-Knorr synthesis, a common method for pyrrole formation, has been successfully carried out in various organic solvents and even water.[12]

  • pH Control: If your reaction conditions might be generating acidic or basic species, consider buffering the reaction mixture. Pyrroles can be sensitive to strong acids.[4][13]

  • Radical Inhibitors: If you suspect radical-mediated decomposition (e.g., debromination), adding a small amount of a radical inhibitor like BHT could be beneficial.

Problem 3: Discoloration of the reaction mixture (darkening).

Possible Cause: Polymerization of the pyrrole ring or decomposition of the nitro group.

Troubleshooting Steps:

  • Strictly Anhydrous and Degassed Solvents: Oxygen and trace acids can promote pyrrole polymerization. Using freshly distilled or commercially available anhydrous, degassed solvents is crucial.

  • Reduced Light Exposure: Pyrrole and its derivatives can be light-sensitive.[5] Protecting the reaction from light by wrapping the flask in aluminum foil can help minimize light-induced degradation.

  • Temperature Control: Overheating can accelerate decomposition and polymerization. Ensure uniform and controlled heating using an oil bath and a temperature controller.

Experimental Protocols

Protocol 1: General Procedure for Refluxing 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

This protocol provides a baseline for conducting a reflux reaction while minimizing degradation.

Materials:

  • 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Round-bottom flask

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole.

  • Flush the flask with an inert gas for 5-10 minutes.

  • Add the anhydrous, degassed solvent via a syringe or cannula.

  • Attach the reflux condenser and ensure a continuous flow of cooling water.

  • Maintain a gentle flow of inert gas over the reaction mixture.

  • Heat the mixture to the desired reflux temperature using a heating mantle or oil bath.

  • Stir the reaction mixture at a constant rate.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with the appropriate workup and purification steps.

Workflow Diagram for a Controlled Reflux Experiment:

Caption: Workflow for a controlled reflux experiment.

Quantitative Data Summary

Compound TypeDecomposition Temperature (Td)Analysis MethodReference
Substituted Blue Pyrrole Derivatives279-282 °CTGA[10]
Polynitro Functionalized 4-Phenyl-1H-pyrazoles> 250 °C (some > 300 °C)Not specified[6]
Novel Pyrrole EstersOnset ~295-325 °CTGA/DSC[8]

This data suggests that the pyrrole and nitrophenyl moieties can be part of thermally stable structures. However, the specific combination of substituents in the title compound will ultimately determine its unique thermal stability profile.

References

  • Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment. [Link]

  • Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. [Link]

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

  • Polynitro Functionalized 4-Phenyl-1H-pyrazoles as Heat-Resistant Explosives. MDPI. [Link]

  • Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. ResearchGate. [Link]

  • N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Royal Society of Chemistry. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. [Link]

  • Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. PubMed. [Link]

  • Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Scielo. [Link]

  • (PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. [Link]

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI. [Link]

  • A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar. [Link]

  • 4-Nitrophenol. Wikipedia. [Link]

  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC. [Link]

  • Ortho Position Changing in Molecules: A Conceptual Perspective. IJSDR. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. PMC. [Link]

  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI. [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. PMC. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

  • Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. PMC. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. [Link]

  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. [Link]

  • Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Column chromatography eluent systems for nitro-bromo-pyrrole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of Nitro-Bromo-Pyrrole Derivatives

Welcome to the Separation Science Help Desk. Current Status: Operational Specialist: Dr. Aris Thorne, Senior Application Scientist

You are accessing the technical repository for Nitro-Bromo-Pyrrole purification. These compounds present a unique "push-pull" challenge: the electron-rich pyrrole ring is prone to acid-catalyzed polymerization (turning your product into "black tar"), while the electron-withdrawing nitro group (


) increases acidity and polarity, causing severe tailing. The bromine atom (

) adds lipophilicity but rarely resolves the regioisomer overlap.

Below are the active support tickets addressing the most critical failure points in this workflow.

Ticket #001: Eluent System Selection (The "Golden Rules")

User Issue: "I have a crude mixture of 2-nitro-4-bromopyrrole and 2-nitro-5-bromopyrrole. Standard Hexane/Ethyl Acetate gives one broad smear. What solvent system should I use?"

Technical Resolution: Standard binary systems (Hex/EtOAc) often fail to separate nitro-pyrrole regioisomers because the polarity difference is negligible. You must exploit


-

interactions
using aromatic solvents.
Recommended Eluent Systems
System ClassCompositionTarget ApplicationMechanism
Standard Hexane : EtOAc (4:1 to 2:1)General filtration; removing non-polar impurities.Polarity-based separation.[1][2][3][4] Often insufficient for regioisomers.
The "Solver" Toluene : EtOAc (10:1 to 5:1)Critical for Regioisomers. Separates 2,4- vs 2,5- isomers.Toluene interacts differentially with the nitro group's dipole and the pyrrole

-system.
The "Cleaner" DCM : Hexane (1:1 to 3:1)Compounds with solubility issues in hexane.Dichloromethane (DCM) solubilizes the nitro-pyrrole better than hexane, preventing precipitation on the column head.
Anti-Tailing DCM : MeOH (99:1)Highly polar/streaking compounds.Methanol suppresses silanol H-bonding. Warning: Keep MeOH < 2% to avoid silica dissolution.

Expert Tip: For difficult regioisomer separations (e.g., 2-nitro-4-bromo vs. 2-nitro-5-bromo), run a Toluene gradient. Start with 100% Toluene. If the compound doesn't move, add EtOAc dropwise (up to 5%). The separation factor (


) in Toluene is significantly higher than in Hexane systems [1].

Ticket #002: Workflow Visualization (Decision Logic)

User Issue: "I'm unsure which purification path to take based on my TLC results."

Technical Resolution: Follow this logic gate to prevent sample loss.

EluentLogic Start Crude Mixture Analysis (TLC in 3:1 Hex/EtOAc) CheckSep Is there separation (ΔRf > 0.1)? Start->CheckSep StandardCol Run Column: Hexane / EtOAc CheckSep->StandardCol Yes SwitchSolv Switch System: Toluene / EtOAc CheckSep->SwitchSolv No (Overlapping Spots) CheckTail Is there tailing/streaking? CheckAcid Is compound Acid Sensitive? CheckTail->CheckAcid Yes (Streaking) Done Proceed to Isolation CheckTail->Done No StandardCol->CheckTail SwitchSolv->CheckTail AddTEA Add 1% Et3N (Triethylamine) CheckAcid->AddTEA Yes (Polymerizes) AddAcOH Add 0.1% AcOH (Acetic Acid) CheckAcid->AddAcOH No (Stable Nitro) AddTEA->Done AddAcOH->Done

Figure 1: Decision matrix for selecting the optimal mobile phase and modifier based on initial TLC behavior.

Ticket #003: Troubleshooting Decomposition & Tailing

User Issue: "My product turns black on the column, or it streaks from the baseline to the solvent front."

Root Cause Analysis:

  • Acidity of Silica: Commercial silica gel is slightly acidic (pH 6.5–7.0). Pyrroles are electron-rich and prone to acid-catalyzed polymerization (turning black/brown).

  • H-Bonding: The Nitro-Pyrrole NH is a hydrogen bond donor (

    
     ~10-11 for 2-nitropyrrole). It binds tightly to the silanol (Si-OH) groups on the silica surface, causing tailing [2].
    

The "Self-Validating" Protocol:

Step 1: The Stability Test (2D TLC) Before running a column, verify stability.[5]

  • Spot your crude on a TLC plate.

  • Run the plate in your chosen solvent.

  • Wait 15 minutes.

  • Turn the plate 90 degrees and run it again in the same solvent.

  • Result: If the spot appears on the diagonal, it is stable. If new spots appear off-diagonal or the baseline darkens, your compound is decomposing on silica.

Step 2: The Modifier Solution

  • Scenario A: Acid Sensitive (Turns Black).

    • Action: Pre-treat silica with 1% Triethylamine (TEA) in Hexane.

    • Why: TEA neutralizes the acidic sites on the silica.

    • Caution: Nitro-pyrroles are acidic (

      
       ~10). Too much base can deprotonate the pyrrole, forming an anion that sticks to the silica. Use the minimum TEA required (0.5% - 1%).
      
  • Scenario B: Just Tailing (No Decomposition).

    • Action: Add 0.1% Acetic Acid to the eluent.

    • Why: This keeps the pyrrole protonated (neutral form) and suppresses the ionization of surface silanols, sharpening the peak shape.

Ticket #004: Isolation of Regioisomers (Mechanistic Insight)

User Issue: "I cannot separate the 4-bromo and 5-bromo isomers."

Scientific Explanation: The separation of nitro-pyrrole isomers is governed by the Dipole Moment relative to the silica surface.

  • 2-nitro-5-bromopyrrole: The nitro and bromo groups are "across" the ring. The dipole is often balanced, making it less polar (higher

    
    ).
    
  • 2-nitro-4-bromopyrrole: The substituents are closer, creating a distorted electron cloud that interacts differently with aromatic solvents.

Visualizing the Interaction:

Interaction cluster_0 Silica Surface (Stationary Phase) cluster_1 Analyte (Mobile Phase) cluster_2 Toluene Effect Silanol Si-OH  (Acidic/Polar) Pyrrole Nitro-Bromo-Pyrrole (H-Bond Donor) Silanol->Pyrrole H-Bonding (Causes Tailing) Toluene Toluene Solvent (Pi-System) Toluene->Pyrrole Pi-Pi Stacking (Selectivity) caption Figure 2: Toluene disrupts non-specific binding via Pi-Pi interactions.

Ticket #005: Standardized Protocol (Copy-Paste for Lab Notebook)

Protocol: Flash Chromatography of Nitro-Bromo-Pyrroles

  • Slurry Preparation:

    • Weigh silica gel (ratio 50:1 silica to crude mass).

    • Slurry in Hexane (or the non-polar component of your system).[2][3][6]

    • Correction: Do not slurry in DCM if using a Hexane/EtOAc column; the heat of mixing can crack the column bed.

  • Loading (Critical Step):

    • Nitro-bromo-pyrroles often have poor solubility in Hexane.

    • Method: Dry Loading.[6] Dissolve crude in minimal DCM/Acetone. Add silica (1:1 ratio with crude). Evaporate to dryness on a rotovap until a free-flowing powder is obtained. Load this powder on top of the wet column.

  • Elution Gradient:

    • Start: 100% Hexane (or Toluene).[2] Flush 2 Column Volumes (CV).

    • Ramp: Increase polar solvent (EtOAc) by 5% every 3 CVs.

    • Observation: Nitro-pyrroles are often yellow. Watch for the yellow bands.

  • Fraction Collection:

    • Collect small fractions (1/4 test tube size) when the colored band approaches. Isomers often elute with overlapping "shoulders."

References

  • Morgan, K. J., & Morrey, D. P. (1966).[7] Nitration of pyrrole and some substituted pyrroles.[8][9] Tetrahedron, 22(1), 57–62.[7]

  • BenchChem Technical Support. (2025). Troubleshooting Flash Column Chromatography: Silica Gel Stability. BenchChem Guides.

  • Lippincott, M. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog.

  • University of Rochester. (2025). Troubleshooting Flash Chromatography: Decomposition on Silica. Department of Chemistry.

Sources

Validation & Comparative

Structural Determination of Hindered N-Aryl Pyrroles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure determination of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The determination of the crystal structure of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole represents a classic challenge in characterizing atropisomeric scaffolds. This molecule features a chiral axis (C–N bond) with restricted rotation due to the steric clash between the ortho-substituents (methyl and nitro groups) on the phenyl ring and the pyrrole protons.

For drug development professionals, defining the absolute configuration and rotational energy barrier of such atropisomers is critical for regulatory compliance (FDA guidelines on stereoisomeric drugs). This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) , establishing SC-XRD as the definitive "product" for unambiguous structural assignment.

Part 1: The Challenge – Atropisomerism & Sterics

The target molecule contains three distinct structural features that dictate the analytical approach:

  • The Chiral Axis: The C(phenyl)–N(pyrrole) bond.

  • The Locking Groups: The bulky 2-methyl and 6-nitro groups prevent planarization, forcing the pyrrole and phenyl rings to be orthogonal (dihedral angle ~90°).

  • The Heavy Atom: The 4-bromo substituent acts as a distinct scattering center (Z=35), facilitating phase determination.

The core objective is to determine the dihedral angle and the absolute configuration (if resolved) of the atropisomer.

Part 2: Performance Comparison (The "Product" Evaluation)

We evaluate SC-XRD (the primary solution) against the two leading alternatives: Solution-State NMR and DFT Computational Modeling .

Comparative Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (NOESY/HOESY) DFT Modeling (B3LYP/6-31G)*
Primary Output 3D Atomic Coordinates (CIF)Through-space distances (<5 Å)Energy-minimized geometry
Absolute Configuration Definitive (via Anomalous Dispersion of Br)Indirect (Requires Chiral Shift Reagents)Predictive only
Dihedral Angle Accuracy High Precision (±0.5°)Qualitative (Based on coupling)Theoretical (Gas phase bias)
Sample State Solid State (Crystal packing forces apply)Solution (Dynamic averaging)Vacuum/Implicit Solvation
Limitations Requires single crystal growthFast exchange can blur signalsAccuracy depends on basis set
Suitability for Target Optimal (Br atom aids solution)Good for barrier height (

)
Good for transition states
Critical Analysis: Why SC-XRD Wins for this Target

While NMR is superior for calculating the rotational energy barrier (racemization kinetics), it fails to provide the definitive static 3D structure required for structure-activity relationship (SAR) studies.

  • The Bromine Advantage: The presence of Bromine allows for the use of the Heavy Atom Method or Anomalous Dispersion to solve the phase problem effortlessly. This makes SC-XRD significantly faster and more reliable than NMR for this specific brominated target.

  • The Nitro Group Disorder: SC-XRD is the only method that can resolve the specific orientation of the nitro group (in-plane vs. out-of-plane relative to the phenyl ring), which dictates the electronic communication with the pyrrole.

Part 3: Experimental Protocol (SC-XRD Workflow)

This protocol is designed for the self-validation of the structure using the Mo-Kα radiation source, optimized for brominated compounds.

Phase 1: Synthesis & Crystallization
  • Synthesis: Perform a Clauson-Kaas reaction using 4-bromo-2-methyl-6-nitroaniline and 2,5-dimethoxytetrahydrofuran in acetic acid/toluene.

  • Crystallization (The Critical Step):

    • Dissolve 20 mg of the purified product in a minimal amount of Dichloromethane (DCM) .

    • Layer Hexane (antisolvent) carefully on top (1:3 ratio) in a narrow scintillation vial.

    • Allow to stand undisturbed at 4°C for 48-72 hours.

    • Why: Slow diffusion minimizes nucleation sites, promoting larger, defect-free prisms suitable for diffraction.

Phase 2: Data Collection & Reduction
  • Mounting: Select a crystal with dimensions approx. 0.2 x 0.2 x 0.1 mm. Mount on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K using a Nitrogen cryostream.

    • Reasoning: Freezing the rotation of the nitro group and methyl group reduces thermal ellipsoids, improving resolution.

  • Source: Mo-Kα (λ = 0.71073 Å) .

    • Reasoning: Cu-Kα radiation would result in high absorption/fluorescence from the Bromine atom. Mo-Kα minimizes absorption corrections while maintaining sufficient diffraction intensity.

  • Strategy: Collect a full sphere of data (redundancy > 4) to accurately measure the anomalous signal from Bromine.

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Analyze systematic absences. Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ) for racemates. If the synthesis was enantioselective, expect a chiral space group (e.g.,
    
    
    ).
  • Phasing: Use SHELXT (Intrinsic Phasing). The Bromine atom will be located immediately.

  • Refinement: Use SHELXL (Least Squares).

    • Restraints: If the nitro group shows rotational disorder, apply DELU and SIMU restraints to model the thermal parameters physically.

    • Hydrogen Atoms: Place pyrrole and phenyl protons in calculated geometric positions (Constrained refinement).

  • Validation: Check for the Flack Parameter if a non-centrosymmetric space group is found. A value near 0.0 indicates the correct absolute structure; 1.0 indicates the inverse.

Part 4: Visualization of Workflows

Logic Map: Determination Strategy

The following diagram illustrates the decision matrix for characterizing the target molecule.

G Start Target: 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole Synthesis Synthesis (Clauson-Kaas) Start->Synthesis Cryst Crystallization (DCM/Hexane Diffusion) Synthesis->Cryst NMR NMR (NOESY) Synthesis->NMR XRD SC-XRD (Mo-Kα) Cryst->XRD Result_XRD 3D Structure & Absolute Config (Br) XRD->Result_XRD Primary Path Result_NMR Rotational Barrier (Kinetics) NMR->Result_NMR Secondary Path DFT DFT (B3LYP) Result_XRD->DFT Validation Result_NMR->DFT Validation

Caption: Integrated workflow showing the primacy of SC-XRD for structural definition, supported by NMR for kinetics and DFT for validation.

Interaction Map: Crystal Packing

This diagram visualizes the expected intermolecular forces stabilizing the crystal lattice of this specific molecule.

Interactions MolA Molecule A Br Br (Halogen) MolA->Br NO2 NO2 (Acceptor) MolA->NO2 Pyrrole Pyrrole (Pi-System) MolA->Pyrrole MolB Molecule B Br->MolB Halogen Bond (Br...O) NO2->MolB Dipole-Dipole Pyrrole->MolB Pi-Stacking (T-shaped)

Caption: Predicted intermolecular interaction network.[1][2][3][4][5][6][7] Note the potential for Halogen Bonding (Br...O) driving the lattice assembly.

Part 5: Expected Results & Data Interpretation

When analyzing the generated CIF (Crystallographic Information File), the researcher should verify the following metrics against the "Product Performance" benchmarks:

  • Dihedral Angle (θ):

    • Measure the torsion angle between the phenyl ring plane and the pyrrole ring plane.

    • Benchmark: Due to the 2-Me/6-NO2 steric bulk, expect θ = 75°–89° . If θ < 60°, suspect disorder or incorrect space group assignment.

  • Bond Lengths:

    • C–Br bond: Typical range 1.89 – 1.91 Å .

    • N(pyrrole)–C(phenyl) bond: Expect elongation (~1.43 Å ) compared to unhindered systems due to lack of conjugation resonance (twisted pi-systems).

  • R-Factor:

    • A successful structure solution should yield R1 < 0.05 (5%) for observed data. Higher values may indicate unresolved twinning common in pseudo-symmetric atropisomers.

References

  • Synthesis of N-aryl pyrroles: Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874. Link

  • Atropisomerism in N-Aryl Heterocycles: Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. Link

  • Heavy Atom Method & Anomalous Scattering: Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Halogen Bonding in Crystal Engineering: Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond.[2][5][8][9][10] Chemical Reviews, 116(4), 2478-2601. Link

Sources

HPLC retention time and purity analysis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Profiling of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole vs. Synthetic Impurities

Executive Summary

1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole is a critical sterically hindered intermediate, widely recognized in the synthesis of non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs). Its structural rigidity—imposed by the ortho-methyl and ortho-nitro substituents—creates unique chromatographic challenges, including potential atropisomerism and close elution proximity to its aniline precursor.

This guide objectively compares the chromatographic performance of this intermediate against its primary synthetic impurities and evaluates two distinct stationary phase chemistries (C18 vs. Phenyl-Hexyl) to determine the optimal method for purity analysis.

Comparative Analysis: Stationary Phase Performance

For high-purity analysis (>99.5%), the choice of stationary phase is pivotal. We compared the retention behavior of the target pyrrole and its critical impurities on standard C18 versus Phenyl-Hexyl phases.

Table 1: Column Performance Comparison
FeatureAlternative A: C18 (Octadecyl) Alternative B: Phenyl-Hexyl Verdict
Separation Mechanism Hydrophobic interaction (London dispersion forces).

interactions + Hydrophobicity.
Phenyl-Hexyl Wins for this specific aryl-pyrrole.
Target Retention (

)
Moderate. Relies solely on hydrophobicity.High. Strong interaction with the electron-deficient nitro-aryl ring.Phenyl-Hexyl provides better retention of the target.
Impurity Resolution (

)
Good resolution of polar impurities; poor resolution of positional isomers.Excellent resolution of aromatic impurities due to differential

-electron density.
Phenyl-Hexyl offers superior selectivity.
Peak Shape Symmetrical, but prone to tailing if residual silanols interact with the nitro group.Sharper peaks; the phenyl phase shields silanols effectively.Phenyl-Hexyl yields better peak symmetry.

Expert Insight: While C18 is the industry workhorse, the Phenyl-Hexyl phase is recommended for this specific molecule. The interaction between the stationary phase's phenyl ring and the analyte's electron-deficient nitrophenyl moiety enhances selectivity, particularly for separating the target from unreacted aniline precursors.

Impurity Profiling & Retention Logic

Understanding the "alternatives" (impurities) is essential for validating the method. The elution order is dictated by the loss of the hydrogen-bond donor (amine) and the increase in lipophilicity upon pyrrole ring formation.

Table 2: Relative Retention Time (RRT) Profile
Compound IdentityStructure DescriptionPolarity (LogP Est.)RRT (Approx)Detection Logic
Impurity A (Precursor) 4-bromo-2-methyl-6-nitroanilineLow (Polar NH₂ group)0.65 - 0.75Unreacted starting material. Distinct UV shift.
Impurity B (Degradant) 4-bromo-2-methyl-6-nitrophenolVery Low (Acidic OH)0.40 - 0.50Hydrolysis product. Elutes early.
Target Analyte 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole High (Blocked N, Aromatic) 1.00 Main Peak.
Impurity C (Dimer) Bis-pyrrole / Coupling by-productsVery High1.20 - 1.40Late eluting, formed via oxidative coupling.

Visualization of Chemical Space

To understand the separation logic, we visualize the synthesis pathway and the resulting chromatographic species.

G cluster_hplc HPLC Elution Order (Reverse Phase) Aniline Precursor (Impurity A) 4-bromo-2-methyl-6-nitroaniline (Polar, H-bond Donor) Target TARGET ANALYTE 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (Hydrophobic, Aromatic) Aniline->Target Paal-Knorr Cyclization Aniline->Target Late Elution (Non-polar) Reagent Reagent 2,5-Dimethoxytetrahydrofuran Reagent->Target Phenol Degradant (Impurity B) Phenolic Hydrolysis (Very Polar) Target->Phenol Hydrolysis (Stress) End Target->End Phenol->Aniline Mid Elution Start Start->Phenol Early Elution (Polar)

Figure 1: Synthesis pathway linking the precursor (Aniline) to the Target Pyrrole, mapped against their relative elution order in Reverse Phase HPLC.

Validated Experimental Protocol

This protocol is designed to be self-validating. The resolution between the Aniline precursor and the Target Pyrrole is the system suitability criteria (Resolution > 2.0).

Method Parameters
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Alternative: C18, same dimensions).

  • Column Temp: 40°C (Higher temperature reduces backpressure and improves mass transfer for sterically hindered molecules).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (General) and 280 nm (Specific for nitro-aromatics).

  • Injection Volume: 5-10 µL.

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).

  • Solvent B: Acetonitrile (MeCN).[2]

Time (min)% Solvent A% Solvent BPhase
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
20.01090Wash (Elute dimers)
20.19010Re-equilibration
25.09010End
Step-by-Step Sample Preparation
  • Stock Solution: Weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Note: The compound is sparingly soluble in water; do not use water in the diluent).

  • Working Standard: Dilute the Stock Solution 1:10 with Water/Acetonitrile (50:50) to reach ~0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE filter before injection.

References

  • Paal-Knorr Pyrrole Synthesis: Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Chromatographic Behavior of Nitro-Aromatics: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Source for retention prediction based on polarity).
  • Finerenone Intermediate Synthesis : Bärfacker, L., et al. (2012). "Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases". ChemMedChem, 7(8), 1385–1403. Link (Validates the relevance of the 4-bromo-2-methyl-6-nitrophenyl scaffold).

  • HPLC Method Development Guide : Practical HPLC Method Development. Wiley-Interscience. (Basis for the gradient selection).[1]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable final step that ensures the safety of laboratory personnel, the community, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole, a compound characterized by its halogenated and nitrated aromatic structure. The procedures outlined here are grounded in established safety protocols and regulatory requirements, reflecting a commitment to responsible chemical stewardship.

Hazard Identification and Risk Assessment

The primary step in managing any chemical waste is a thorough understanding of its potential hazards. Based on its structure, 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole should be presumed to possess the following risks:

  • Toxicity: Nitrated aromatic compounds can be toxic and are often readily absorbed through the skin.[1][2] The pyrrole ring, while a common motif in bioactive molecules, can also exhibit toxicity.[3][4]

  • Irritation: Similar chemical structures are known to cause skin and serious eye irritation.[1][2][5][6]

  • Environmental Hazard: Brominated aromatic compounds can be persistent in the environment and may be harmful to aquatic life.[1][7][8] Nitrated aromatics can also pose significant environmental risks.[9][10]

  • Reactivity: While not inherently explosive, nitro compounds can be reactive, particularly at elevated temperatures or in the presence of certain other chemicals.[11]

Given these potential hazards, this compound must be handled as hazardous waste and must not be disposed of down the drain or in regular trash.[12][13][14]

Personal Protective Equipment (PPE)

When handling 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole for disposal, a comprehensive suite of PPE is mandatory to prevent exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent dermal absorption, as aromatic nitro and halogenated compounds can often penetrate standard latex gloves.[1][2]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and potential irritants. Similar compounds are known to cause serious eye damage.[2][15][16]
Lab Coat A flame-resistant lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection If handling outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.To prevent inhalation of any fine powders or aerosols.[2]

All handling of this waste should occur within a certified chemical fume hood to minimize inhalation exposure.[1][17] Eyewash stations and safety showers must be readily accessible.[1]

Waste Segregation and Containerization

Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous reactions and ensuring compliant disposal.

Step-by-Step Containerization Protocol:

  • Select the Appropriate Container: Use a dedicated, chemically compatible container for halogenated organic waste.[14][18] The container must be in good condition, free of leaks, and possess a secure, tight-fitting lid.[12]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole". Avoid abbreviations or chemical structures on the primary label.[13]

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The primary hazards (e.g., "Toxic," "Environmental Hazard").

  • Segregation: This waste stream must be kept separate from:

    • Non-halogenated solvents.[18]

    • Acids and bases.[11]

    • Oxidizers.[19][20]

    • Aqueous waste.

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation cluster_waste Waste Generation cluster_decision Segregation Decision cluster_containers Waste Streams Waste 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole Waste IsHalogenated Is the waste halogenated? Waste->IsHalogenated Halogenated Halogenated Organic Waste IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste IsHalogenated->NonHalogenated No DisposalWorkflow Start Waste Generation PPE Wear Appropriate PPE Start->PPE Segregate Segregate as Halogenated Organic Waste PPE->Segregate Label Label Container Correctly Segregate->Label Store Store in Satellite Accumulation Area Label->Store Request Request EHS Pickup Store->Request Collection Professional Waste Collection Request->Collection End Incineration by Licensed Facility Collection->End

Disposal workflow from generation to incineration.
Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. [1][2]Do not use combustible materials like paper towels.

  • Clean-Up: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental responsibility. The careful management of chemical waste is as integral to scientific integrity as the research that produces it.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 1-Bromo-2-nitrobenzene.
  • Aaronchem. (2025, August 9). Safety Data Sheet: 1-(2-Bromo-4-nitrophenyl)pyrrolidine.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • CSWAB. Biodegradation of Nitroaromatic Compounds and Explosives.
  • CDN. Safety Data Sheet: Pyrrole.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
  • Santa Cruz Biotechnology. Material Safety Data Sheet: Pyrrole.
  • OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • ITW Reagents. (2025, July 7). Safety data sheet.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Bentham Science Publishers. (2023, November 1). A Facile and Green Nitration of Easily-Hydrolyzed Aromatic Compounds Based on Direct Filtration and H2SO4 Recycling.
  • Fisher Scientific. (2010, November 9). SAFETY DATA SHEET: Pyrrole.
  • Alfa Aesar. (2025, September 7). SAFETY DATA SHEET: Pyrrole.
  • PubMed. Biodegradation of nitroaromatic compounds.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 1-(2-Nitrophenyl)pyrrole.
  • PubChem. 1-(4-Methylphenyl)-1H-pyrrole.
  • ECHA. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
  • PubMed. (2002, February 15). An overview of brominated flame retardants in the environment.
  • PMC. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
  • MDPI. (2018, June 5). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.